spantide II
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAARMZMEIHY-BBKUSFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H104Cl2N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156088 | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129176-97-2 | |
| Record name | Spantide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spantide II: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spantide II, a potent and selective antagonist of the Neurokinin-1 receptor (NK-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in fields such as neurobiology, inflammation, and pain management.
Chemical Structure and Properties
This compound is a synthetic undecapeptide, an analog of Substance P (SP), with key structural modifications that confer its antagonist properties and enhanced stability.[1]
Amino Acid Sequence: The sequence of this compound is [D-Lys(Nicotinoyl)]-Pro-3-Pal-Pro-[D-Phe(Cl2)]-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2.[2] This structure incorporates several non-natural amino acids and modifications:
-
N-terminal Nicotinoylation: The N-terminal D-Lysine is modified with a nicotinoyl group.
-
D-Amino Acids: The presence of D-Lysine, D-Chlorophenylalanine, and D-Tryptophan enhances resistance to enzymatic degradation.
-
Unnatural Amino Acids: Includes 3-(3-pyridyl)alanine (3-Pal) and Norleucine (Nle).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₀₄Cl₂N₁₈O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 1668.8 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in water (1 mg/mL) | Echelon Biosciences |
| Stability | Maximum stability at pH 3-5. Susceptible to degradation at pH < 2 and pH > 5. The shelf life (T90%) in aqueous ethanol (50%) is 230 days at 25°C. | --INVALID-LINK-- |
| Appearance | White to off-white lyophilized powder | (General knowledge) |
Mechanism of Action: Antagonism of the Neurokinin-1 Receptor
This compound functions as a competitive antagonist of the Neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP).[1] SP is a key mediator of neurogenic inflammation, pain transmission, and various other physiological processes.[3][4] By binding to the NK-1R, this compound blocks the downstream signaling cascades normally initiated by SP.[1]
Substance P / NK-1R Signaling Pathway
The binding of Substance P to the G-protein coupled NK-1R activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs alpha subunits.[5] this compound competitively inhibits this binding, thereby preventing the activation of these downstream effectors.
Caption: Substance P/NK-1R signaling and this compound inhibition.
Experimental Protocols
This section outlines methodologies for the synthesis and evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[6][7]
General Workflow:
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Spantide II: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, with the sequence D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl2Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂.[1] As a substance P analogue, it has garnered significant interest for its potential therapeutic applications in inflammatory conditions and other disorders mediated by NK-1 receptor activation. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies. While a specific, publicly available, step-by-step protocol for this compound is not detailed in the literature, this guide presents a representative and robust methodology for its production.
Core Principles
The synthesis of this compound, a modified undecapeptide, is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The purification of the crude peptide is subsequently performed using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which, upon cleavage, yields the C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including unnatural amino acids: Fmoc-D-Lys(Nic)-OH, Fmoc-3-Pal-OH, Fmoc-D-Cl₂Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Nle-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
After a positive Kaiser test post-coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Nle and proceeding to the N-terminal D-Lys(Nic).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v) for 3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound by RP-HPLC
Materials:
-
Crude this compound
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC-grade water
Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column dimensions.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl2Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂ |
| Molecular Formula | C₈₉H₁₀₄Cl₂N₂₀O₁₃ |
| Molecular Weight | 1667.8 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | >95% |
Table 2: Representative RP-HPLC Purification Parameters for this compound
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm / 280 nm |
| Expected Retention Time | ~35-45 minutes (highly dependent on specific system and column) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Spantide II: A Technical Guide to its Mechanism of Action as a Tachykinin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide II is a potent and selective competitive antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity and functional antagonism at tachykinin receptor subtypes. Detailed methodologies for key in vitro experiments used to characterize this compound are presented, along with a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the core signaling pathways affected by this compound and provides a visual representation of a typical experimental workflow for its characterization.
Introduction: The Tachykinin System and the Role of this compound
The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] These peptides exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2]
This compound is a synthetic undecapeptide analogue of Substance P, developed as a more potent and specific tachykinin antagonist than its predecessor, Spantide I.[1][3] A key structural modification in this compound, the substitution of Gln6 with Asn6, significantly increased its antagonistic potency.[1] It exhibits a competitive mechanism of action, primarily at the NK1 receptor, thereby blocking the downstream signaling cascades initiated by endogenous tachykinins like Substance P.[3][4] Notably, this compound was also designed to have a reduced histamine-releasing effect, a common side effect of early peptide-based antagonists.[4]
Mechanism of Action: Competitive Antagonism of Tachykinin Receptors
This compound functions as a competitive antagonist at tachykinin receptors, meaning it binds to the same site as the endogenous ligands (e.g., Substance P) but does not activate the receptor. By occupying the binding site, this compound prevents the natural agonists from binding and initiating the intracellular signaling cascade.
Receptor Selectivity
This compound displays a distinct selectivity profile for the different tachykinin receptor subtypes. It is a potent antagonist at the NK1 receptor, shows moderate antagonist activity at the NK2 receptor, and is inactive at the NK3 receptor.[5][6] This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of NK1 and NK2 receptors in various physiological and disease models.
Inhibition of Downstream Signaling
Tachykinin receptors are coupled to Gq/11 proteins.[2] Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by blocking the initial agonist binding, effectively inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The antagonistic potency of this compound has been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.
Table 1: Antagonist Potency of this compound at Tachykinin Receptors
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference(s) |
| pA2 | NK1 | Guinea Pig Taenia Coli | 7.7 | [4] |
| pA2 | NK1 | Rabbit Jugular Vein | ~6.5 - 7.5 | [6] |
| pA2 | NK2 | Rabbit Pulmonary Artery | ~5.9 - 7.2 | [6] |
| pIC50 | Tachykinin-mediated neurotransmission | Rabbit Iris Sphincter | 6.0 | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Table 2: Receptor Antagonism Rank Order
| Receptor Subtype | Rank Order of Potency | Reference(s) |
| NK1 | This compound > Spantide III > Spantide I | [5] |
| NK2 | Spantide III > this compound > Spantide I | [5] |
| NK3 | Inactive | [5][6] |
Detailed Experimental Protocols
The characterization of this compound as a tachykinin antagonist relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Isolated Tissue Bath Assay (e.g., Guinea Pig Ileum Contraction)
This assay assesses the ability of this compound to inhibit the contractile response of smooth muscle to a tachykinin agonist.
Objective: To determine the pA2 value of this compound against Substance P-induced contractions in isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Substance P (agonist)
-
This compound (antagonist)
-
Isolated tissue bath system with force-displacement transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
Mounting: The longitudinal muscle strip is mounted in an isolated tissue bath containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen. The tissue is connected to a force-displacement transducer under a resting tension of 1 g.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to Substance P is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximum is reached.
-
Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. This compound is then added to the bath at a known concentration and allowed to incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to Substance P is generated in the presence of this compound.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both curves. The dose-ratio is calculated (EC50 in the presence of antagonist / EC50 in the absence of antagonist). The pA2 value is then calculated using the Schild equation: pA2 = log(dose-ratio - 1) - log[Antagonist Molar Concentration].
Radioligand Binding Assay
This assay directly measures the affinity of this compound for tachykinin receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the human NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-Substance P or [125I]-Bolton Hunter Substance P)
-
This compound
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., unlabeled Substance P)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by a tachykinin agonist.
Objective: To determine the functional antagonist potency (IC50) of this compound at the human NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Substance P (agonist)
-
This compound (antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well) and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes) at 37°C.
-
Washing: The cells are washed with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Varying concentrations of this compound are added to the wells and incubated for a defined period.
-
Agonist Stimulation and Measurement: The plate is placed in the fluorescence plate reader. The baseline fluorescence is measured, and then Substance P is added to the wells to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of this compound. An inhibition curve is generated by plotting the response against the concentration of this compound, and the IC50 value is calculated.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of experiments for characterizing a tachykinin antagonist like this compound and the signaling pathway it inhibits.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide II: A Comparative Analysis of Binding Affinity for NK-1 versus NK-2 Tachykinin Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Spantide II for the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) tachykinin receptors. This compound, a synthetic undecapeptide antagonist of Substance P, has been a valuable tool in elucidating the physiological roles of tachykinin receptors.[1][2] This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.
Core Findings: this compound Binding Affinity
This compound demonstrates a preferential, though not exclusive, binding affinity for the NK-1 receptor over the NK-2 receptor. This selectivity has positioned it as a significant research tool for differentiating the functions of these two receptor subtypes. Quantitative analysis of its antagonist activity, expressed as pA2 values, provides a clear measure of its potency at each receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Quantitative Binding Affinity Data
The following table summarizes the reported pA2 values for this compound at NK-1 and NK-2 receptors. These values were determined through functional bioassays on isolated rabbit tissues.
| Receptor | Tissue Preparation | pA2 Value Range | Reference |
| NK-1 | Rabbit Jugular Vein | 6.5 - 7.5 | [3] |
| NK-2 | Rabbit Pulmonary Artery | 5.9 - 7.2 | [3] |
Note: Higher pA2 values indicate greater antagonist potency.
Another study, utilizing guinea-pig ileum, reported a pKb value of 7.08 for this compound at the NK-1 receptor, further corroborating its high affinity for this receptor subtype. The rank order of antagonism at the human NK-1 receptor has been shown to be this compound > Spantide III > Spantide I.[4]
Experimental Protocols
The determination of this compound's binding affinity for NK-1 and NK-2 receptors has been primarily achieved through functional bioassays and in vitro pharmacological studies. These methods assess the ability of the antagonist to inhibit the physiological response induced by a known receptor agonist.
Functional Bioassay for pA2 Determination
A classical pharmacological approach to determining antagonist potency is the Schild analysis, from which the pA2 value is derived. The following outlines the general methodology used in the studies cited.
Objective: To quantify the competitive antagonism of this compound at NK-1 and NK-2 receptors by measuring the shift in the concentration-response curve of a selective agonist.
Materials and Methods:
-
Tissue Preparation:
-
For NK-1 receptor analysis, the rabbit jugular vein is isolated.[3]
-
For NK-2 receptor analysis, the rabbit pulmonary artery is isolated.[3]
-
Tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Experimental Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to a selective NK-1 or NK-2 receptor agonist is established to determine the baseline response.
-
The tissues are then washed and incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.
-
This process is repeated with several different concentrations of this compound.
-
-
Data Analysis:
-
The concentration ratio (CR) is calculated for each concentration of the antagonist. The CR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (CR-1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Aequorin Luminescence-Based Functional Calcium Assay
An alternative and high-throughput method to assess antagonist activity involves the use of recombinant cell lines expressing the target receptor and a calcium-sensitive photoprotein, such as aequorin.
Principle: NK-1 and NK-2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to an increase in intracellular calcium concentration.[4] Aequorin emits light in the presence of calcium, and the intensity of this luminescence is proportional to the intracellular calcium concentration. Antagonists will inhibit the agonist-induced calcium influx and thus reduce the light signal.
General Protocol:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells are co-transfected with the cDNA for the human NK-1 or NK-2 receptor and apoaequorin.
-
Assay Preparation: Cells are incubated with coelenterazine, the substrate for aequorin, to reconstitute the active photoprotein.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A selective agonist for either NK-1 (e.g., Substance P) or NK-2 (e.g., Neurokinin A) is added to the cells.
-
Luminescence Measurement: The light emission is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the agonist-induced luminescence signal. IC50 values (the concentration of antagonist that inhibits 50% of the maximal agonist response) can be calculated and subsequently converted to Ki values.
Signaling Pathways
NK-1 and NK-2 receptors belong to the GPCR superfamily and mediate their effects through the activation of intracellular signaling cascades.
NK-1 Receptor Signaling Pathway
The NK-1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
NK-2 Receptor Signaling Pathway
The NK-2 receptor exhibits more diverse G-protein coupling, interacting with both Gs and Gq/11 proteins. The Gq/11 coupling leads to the same PLC-mediated pathway as the NK-1 receptor. The coupling to Gs, however, activates a different signaling cascade. Activated Gs stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Spantide II Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural modifications of the potent tachykinin antagonist, Spantide II, and their impact on biological activity. This guide provides a comprehensive overview for researchers, scientists, and professionals engaged in drug discovery and development.
This compound is a potent and selective undecapeptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the preferred target of the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. The development of potent and selective NK1 receptor antagonists like this compound has been a significant focus of research for therapeutic interventions in these areas. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a detailed analysis of how modifications to its amino acid sequence influence its antagonist potency.
Structure of this compound and its Analogs
This compound is an analog of Substance P, with seven amino acid substitutions.[1] A key modification from its predecessor, Spantide I, is the substitution of Gln6 with Asn6, a change that significantly increases its antagonist potency.[2] The structures of Substance P, Spantide I, and this compound are presented below for comparison.
Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂
Spantide I: D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Leu¹¹-NH₂[3]
This compound: D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Nle¹¹-NH₂[3]
Quantitative Structure-Activity Relationship Data
The antagonist activity of this compound and its analogs has been evaluated in various bioassays. The following tables summarize the key quantitative data, primarily focusing on the pA2 values obtained from the isolated rabbit iris sphincter muscle bioassay, a functional assay for tachykinin antagonism. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.
| Compound | Sequence | pA₂ (Rabbit Iris Sphincter)[4] | pIC₅₀ (Rabbit Iris Sphincter)[3] | pA₂ (Guinea Pig Taenia Coli)[3] |
| This compound | D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Nle¹¹-NH₂ | 7.2 | 6.0 | 7.7 |
| Spantide I | D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Leu¹¹-NH₂ | - | 5.1 | 7.0 |
| Analog 1 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.9 | - | - |
| Analog 2 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Nle¹¹]-SP | 7.3 | - | - |
| Analog 3 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰]-SP | 6.8 | - | - |
| Analog 4 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹]-SP | <5.5 | - | - |
| Analog 5 | [Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | <5.5 | - | - |
| Analog 6 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(2-11) | 7.4 | - | - |
| Analog 7 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(3-11) | 7.2 | - | - |
| Analog 8 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(4-11) | 6.7 | - | - |
| Analog 9 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(5-11) | <5.5 | - | - |
| Analog 10 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Cys(Bzl)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 7.4 | - | - |
| Analog 11 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.0 | - | - |
| Analog 12 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Met¹¹]-SP | 7.1 | - | - |
| Analog 13 | [D-Lys(Nic)¹, Pro², Phe³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 7.0 | - | - |
| Analog 14 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.2 | - | - |
| Analog 15 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.1 | - | - |
Core Structure-Activity Relationship Insights
Analysis of the data reveals several key structural features that contribute to the potent antagonist activity of this compound and its analogs at the NK1 receptor:
-
Position 1 (D-NicLys): The N-terminally acylated D-amino acid appears to be important for potent antagonism.
-
Position 3 (3-Pal): The presence of 3-pyridylalanine at this position contributes to high potency.[4]
-
Position 5 (D-Cl₂Phe): A D-amino acid with a bulky, hydrophobic, and electron-withdrawing substituent on the phenyl ring, such as 3,4-dichloro-D-phenylalanine, is crucial for high antagonist activity. Substitution with D-Cys(Bzl) also maintains high potency.[4]
-
Position 6 (Asn): The substitution of Gln⁶ in Spantide I with Asn⁶ in this compound is a critical modification that significantly enhances antagonist potency.[2]
-
Positions 7 and 9 (D-Trp): The presence of D-tryptophan at both positions 7 and 9 is a common feature of potent tachykinin antagonists and is essential for activity.[3][4]
-
Position 11 (Nle): Norleucine at the C-terminus is favorable for antagonist activity.[4]
-
C-Terminal Truncations: Progressive truncation from the C-terminus leads to a significant loss of antagonist activity, highlighting the importance of the full undecapeptide sequence.[4]
Experimental Protocols
Isolated Rabbit Iris Sphincter Muscle Bioassay
This functional assay is widely used to evaluate the antagonist activity of compounds at tachykinin receptors.[4]
Methodology:
-
Tissue Preparation: Albino rabbits are euthanized, and their eyes are enucleated. The iris sphincter muscle is carefully dissected and mounted in an organ bath containing Krebs' physiological solution, maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.[2][5]
-
Isometric Tension Recording: The muscle is connected to an isometric transducer to record changes in muscle tension.[6]
-
Electrical Field Stimulation: The muscle is subjected to electrical field stimulation to induce non-cholinergic, non-adrenergic contractions, which are mediated by the release of endogenous tachykinins.[5]
-
Antagonist Evaluation: A concentration-response curve to an NK1 receptor agonist (e.g., Substance P) is established. The antagonist (this compound or its analog) is then added to the organ bath at a fixed concentration, and the agonist concentration-response curve is re-determined.[4]
-
Data Analysis: The potency of the antagonist is expressed as a pA₂ value, calculated from the shift in the agonist's concentration-response curve.[4]
Guinea Pig Taenia Coli Bioassay
This is another classical smooth muscle preparation used to assess the activity of tachykinin receptor ligands.[3]
Methodology:
-
Tissue Preparation: A segment of the taenia coli is dissected from the cecum of a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with 95% O₂ and 5% CO₂.
-
Isometric Contraction Measurement: The tissue is connected to an isometric force transducer to measure contractile responses.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is generated to determine the EC₅₀ value.
-
Antagonist Incubation: The tissue is incubated with the antagonist (this compound or its analog) for a specified period.
-
Determination of Antagonist Potency: The concentration-response curve to Substance P is repeated in the presence of the antagonist. The pA₂ value is then calculated to quantify the antagonist's potency.[3]
Aequorin-Based Functional Calcium Assay
This cell-based assay provides a high-throughput method for screening and characterizing NK1 receptor antagonists by measuring changes in intracellular calcium concentration.[7]
Methodology:
-
Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is stably or transiently co-transfected with the human NK1 receptor and the photoprotein aequorin.
-
Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which binds to aequorin.
-
Assay Procedure: The cells are placed in a luminometer. The antagonist is added to the cells, followed by the addition of an NK1 receptor agonist (e.g., Substance P).
-
Luminescence Detection: Activation of the NK1 receptor by the agonist leads to an increase in intracellular calcium, which binds to aequorin, triggering a luminescent signal. The presence of an antagonist will inhibit this signal.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced luminescence, and IC₅₀ values are determined.[7]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for the structure-activity relationship analysis of this compound analogs.
Caption: NK1 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for this compound SAR Analysis.
Conclusion
The structure-activity relationship of this compound reveals a complex interplay of amino acid residues that contribute to its high-affinity antagonism of the NK1 receptor. Key modifications at specific positions, particularly the introduction of non-natural amino acids and the substitution at position 6, are critical for its potent biological activity. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a robust framework for the continued design and development of novel NK1 receptor antagonists with improved therapeutic profiles. This guide serves as a foundational resource for researchers aiming to build upon the knowledge of this compound's SAR to discover next-generation therapeutics targeting the Substance P/NK1 receptor system.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of substance P on the isolated iris sphincter muscle of the albino rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncholinergic, nonadrenergic contraction and substance P in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of histamine and substance P on the rabbit and human iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Spantide II: A Technical Guide
An in-depth exploration of the discovery, history, and pharmacological characterization of the potent tachykinin receptor antagonist, Spantide II.
This technical guide provides a comprehensive overview of the development of this compound, a pivotal tool in the study of tachykinin neurobiology. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's history, mechanism of action, and the experimental methodologies used for its characterization.
Introduction: The Quest for a Potent and Specific Substance P Antagonist
The discovery of Substance P (SP) and its role as a key neurotransmitter in pain and inflammation spurred the search for potent and selective antagonists of its primary receptor, the neurokinin-1 (NK-1) receptor. Early peptide-based antagonists, while promising, were often hampered by low potency, off-target effects, and agonist activity. Spantide I, an early analogue of Substance P, represented a significant step forward but was limited by its modest potency and its propensity to cause histamine release from mast cells, a significant side effect.[1]
This led to a focused effort on the rational design of a second-generation antagonist with an improved pharmacological profile. Through systematic structure-activity relationship (SAR) studies, researchers aimed to enhance receptor affinity and antagonist potency while minimizing undesirable effects. This endeavor culminated in the synthesis of this compound.
From Spantide I to this compound: A Story of Rational Drug Design
This compound emerged from the systematic modification of the Spantide I peptide sequence. The development was guided by the principle of optimizing the peptide's interaction with the NK-1 receptor while reducing its interaction with mast cell receptors responsible for histamine release.
Spantide I Sequence: [D-Arg¹, Pro², Lys³, Pro⁴, Gln⁵, Gln⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Leu¹¹]-NH₂[1]
This compound Sequence: [D-NicLys¹, Pro², 3-Pal³, Pro⁴, D-Cl₂Phe⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-NH₂[1]
Key modifications in this compound include the substitution of D-Arginine at position 1 with D-Nicotinyllysine, Lysine at position 3 with 3-Pyridylalanine, Glutamine at position 5 with D-3,4-Dichlorophenylalanine, Glutamine at position 6 with Asparagine, and Leucine at position 11 with Norleucine. These changes resulted in a compound with significantly higher antagonist potency at the NK-1 receptor and a markedly reduced capacity to induce histamine release.[1]
Pharmacological Profile of this compound
This compound is a competitive antagonist at the NK-1 receptor, with some activity also reported at the NK-2 receptor. It has been shown to be largely inactive at the NK-3 receptor. Its improved potency and cleaner side-effect profile compared to Spantide I made it a valuable pharmacological tool for investigating the physiological roles of Substance P.
Quantitative Analysis of Antagonist Potency
The antagonist potency of this compound has been quantified in various in vitro bioassays. The following tables summarize the key pharmacological parameters for Spantide I and this compound, highlighting the significant improvement in potency achieved with the second-generation compound.
| Compound | Bioassay | Parameter | Value | Reference |
| Spantide I | Guinea Pig Taenia Coli | pA₂ | 7.0 | [1] |
| This compound | Guinea Pig Taenia Coli | pA₂ | 7.7 | [1] |
| Compound | Bioassay | Parameter | Value | Reference |
| Spantide I | Rabbit Iris Sphincter | pIC₅₀ | 5.1 | [1] |
| This compound | Rabbit Iris Sphincter | pIC₅₀ | 6.0 | [1] |
Experimental Protocols
The characterization of this compound relied on a series of well-established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine its antagonist potency.
Isolated Guinea Pig Taenia Coli Assay
This assay is a classical method for quantifying the antagonist activity of compounds targeting smooth muscle receptors.
Tissue Preparation:
-
Male guinea pigs are euthanized by cervical dislocation.
-
The cecum is isolated, and the taenia coli is carefully dissected free.
-
A segment of the taenia coli (approximately 1.5 cm) is suspended in an organ bath containing Krebs-Henseleit solution.
Krebs-Henseleit Solution Composition (mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 10
The solution is maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
Experimental Procedure:
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Isometric contractions are recorded using a force-displacement transducer.
-
Cumulative concentration-response curves to Substance P are generated.
-
The tissue is then incubated with this compound for a predetermined period (e.g., 30 minutes).
-
A second concentration-response curve to Substance P is then established in the presence of the antagonist.
-
The antagonist potency (pA₂) is calculated using a Schild plot analysis.
Isolated Rabbit Iris Sphincter Muscle Assay
This assay is used to assess the effect of antagonists on neurally-mediated smooth muscle contraction.
Tissue Preparation:
-
Albino rabbits are euthanized with an overdose of pentobarbital.
-
The eyes are enucleated, and the iris sphincter muscle is dissected and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit) with the addition of atropine (to block cholinergic responses) and is maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
Experimental Procedure:
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension.
-
The muscle is subjected to electrical field stimulation (EFS) using platinum electrodes to elicit a contractile response, which is primarily mediated by the release of tachykinins from sensory nerves.
-
The EFS parameters are typically a train of pulses (e.g., 2-8 Hz, 1 ms pulse duration, for 10-30 seconds).
-
The effect of this compound on the EFS-induced contraction is then determined by adding the antagonist to the organ bath and repeating the stimulation.
-
The concentration of the antagonist that produces a 50% inhibition of the contractile response (IC₅₀) is determined, and the pIC₅₀ (-log IC₅₀) is calculated.
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
NK-1 Receptor Signaling and this compound Antagonism
Caption: NK-1 Receptor signaling pathway and competitive antagonism by this compound.
Experimental Workflow for Characterization of a Peptide Antagonist
Caption: A typical experimental workflow for the characterization of a peptide antagonist.
Conclusion
This compound represents a landmark achievement in the rational design of peptide-based receptor antagonists. Its development from Spantide I, guided by a systematic structure-activity relationship approach, yielded a compound with significantly enhanced potency and a more favorable side-effect profile. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous pharmacological characterization that established this compound as a cornerstone tool for research into the multifaceted roles of tachykinins in health and disease. Its history serves as a valuable case study for modern drug discovery and development, demonstrating the power of iterative design in optimizing the therapeutic potential of peptide-based agents.
References
Spantide II: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] As a synthetic undecapeptide, its physical and chemical properties, particularly its solubility and stability, are critical parameters for its application in research and therapeutic development.[4] This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₀₄Cl₂N₁₈O₁₃ | [5] |
| Molecular Weight | 1668.79 g/mol | [5] |
| Amino Acid Sequence | H-D-Lys(Nicotinoyl)-Pro-(3-Pyridyl)Ala-Pro-(3,4-dichloro)D-Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂ | [1] |
| Appearance | Lyophilized powder | [6] |
Solubility Characteristics
The solubility of this compound is a critical factor for its handling, formulation, and biological activity. As a peptide, its solubility is influenced by its amino acid composition, post-translational modifications, and the physicochemical properties of the solvent.
Quantitative Solubility Data
| Solvent | Solubility | Temperature | Reference |
| Water | 1 mg/mL | Not Specified | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | [8] |
| Aqueous Ethanol (50%) | Sufficient for stability studies | 25°C | [9] |
General Solubility Guidelines
Based on its structure, this compound is a relatively hydrophobic peptide. For general laboratory use, the following guidelines are recommended for its solubilization:
-
Aqueous Solutions: For aqueous solutions, it is advisable to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.
-
Organic Solvents: this compound is expected to have good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).
Stability Profile
The stability of this compound in various conditions is crucial for its storage, formulation, and in vivo efficacy. Degradation can lead to a loss of biological activity and the formation of potentially immunogenic impurities.
pH-Dependent Stability
This compound exhibits maximum stability in the pH range of 3-5.[9] It is susceptible to degradation at pH values below 2 and above 5.[9]
Quantitative Stability Data
| Condition | Parameter | Value | Reference |
| pH 3.0, 60°C | Half-life (t½) | 95 days | [9] |
| 50% Aqueous Ethanol, 25°C | Shelf-life (t₉₀) | 230 days | [9] |
Degradation Pathways
The primary degradation pathways for this compound have been identified as:
-
Hydrolysis: Cleavage of peptide bonds, particularly susceptible at acidic and alkaline pH.[9]
-
Racemization: Conversion of L-amino acids to D-amino acids, which can affect receptor binding and biological activity.[9]
-
Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide, a common degradation pathway for peptides with Proline at the second position.[9]
-
Oxidation: The Tryptophan residues in the sequence are susceptible to oxidation.[9]
Experimental Protocols
Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Small vials or Eppendorf tubes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for Solubility Determination.
Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Buffers of various pH (e.g., pH 2, 3, 5, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different buffers and a solution with hydrogen peroxide.
-
Incubation: Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed at 214-220 nm.
-
Data Analysis: Quantify the peak area of the intact this compound and any degradation products. Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.
Caption: Stability Testing Experimental Workflow.
Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its biological effects by acting as a competitive antagonist at the NK-1 receptor. It competes with the endogenous ligand, Substance P, for binding to the receptor, thereby inhibiting the downstream signaling cascade.
Substance P / NK-1 Receptor Signaling Pathway
The binding of Substance P to the G-protein coupled NK-1 receptor initiates a signaling cascade that leads to various physiological responses, including inflammation and pain transmission.
Caption: Substance P/NK-1R Signaling Pathway.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound. The data and protocols presented herein are intended to assist researchers in the effective handling, formulation, and application of this important NK-1 receptor antagonist. A thorough understanding of these characteristics is paramount for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications.
References
- 1. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and degradation profiles of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide II: A Technical Guide for Researchers
An In-depth Examination of the Neurokinin-1 Receptor Antagonist
This technical guide provides a comprehensive overview of Spantide II, a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. Designed for researchers, scientists, and drug development professionals, this document details its fundamental properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 129176-97-2 | [1][2][3] |
| Molecular Weight | ~1668.79 g/mol | [2][3] |
Mechanism of Action and Signaling Pathways
This compound is a synthetic undecapeptide analog of Substance P (SP).[4] It functions as a competitive antagonist at the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[4][5] By binding to NK-1R, this compound effectively blocks the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling cascades.[3] This antagonism has been shown to be more potent than its predecessor, Spantide I, with a reduced capacity for histamine release.[6]
The binding of Substance P to the NK-1 receptor activates multiple intracellular signaling pathways. This compound, by preventing this initial step, modulates these cascades, which are implicated in inflammation, pain transmission, and cellular proliferation. The primary signaling pathways affected are:
-
Phospholipase C (PLC) Pathway: Activation of NK-1R by Substance P typically leads to the activation of Gq/11 proteins, which in turn stimulate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Adenylyl Cyclase (AC) Pathway: The NK-1R can also couple to Gs and Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively. This leads to an increase or decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Downstream of both the PLC and AC pathways, the activation of the NK-1R can lead to the phosphorylation and activation of the MAPK/ERK cascade, which plays a crucial role in gene expression and cell proliferation.
The following diagram illustrates the antagonistic action of this compound on the Substance P/NK-1R signaling pathway.
Caption: Antagonistic effect of this compound on Substance P/NK-1R signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Experimental Protocols
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human NK-1 receptor.
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the cell membranes, radiolabeled Substance P at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
2. Calcium Flux Functional Assay
This assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
-
Materials:
-
Cells expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Substance P.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Add Substance P at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the Substance P-induced calcium flux.
-
The following diagram illustrates a general workflow for an in vitro functional assay.
Caption: General workflow for an in vitro functional assay.
In Vivo Experimental Protocol
1. Allergic Contact Dermatitis (ACD) Mouse Model
This model is used to evaluate the anti-inflammatory effects of topically applied this compound.[7][8]
-
Animals:
-
BALB/c or C57BL/6 mice.
-
-
Materials:
-
Sensitizing agent (e.g., 2,4-dinitrofluorobenzene - DNFB or oxazolone).
-
Challenge agent (the same sensitizing agent).
-
Vehicle for agents (e.g., acetone:olive oil).
-
Topical formulation of this compound.
-
Positive control (e.g., a corticosteroid cream).
-
Micrometer for measuring ear thickness.
-
-
Procedure:
-
Sensitization Phase:
-
On day 0, sensitize the mice by applying a solution of the sensitizing agent to a shaved area of the abdomen.
-
-
Challenge Phase:
-
On day 5, challenge the mice by applying a lower concentration of the same agent to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
-
Treatment:
-
Apply the topical formulation of this compound, vehicle, or positive control to the challenged ear at specified time points (e.g., immediately after challenge and at subsequent intervals).
-
-
Evaluation:
-
Measure the ear thickness of both ears using a micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (ear swelling).
-
Calculate the percentage inhibition of inflammation for the this compound-treated group compared to the vehicle-treated group.
-
-
Histological Analysis (Optional):
-
At the end of the experiment, euthanize the mice and collect the ear tissue for histological examination to assess inflammatory cell infiltration and edema.
-
-
The following diagram illustrates the workflow for the in vivo allergic contact dermatitis model.
Caption: Workflow for the in vivo allergic contact dermatitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allergic Contact Dermatitis: A Model of Inflammatory Itch and Pain in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Substance P in an NC/Nga Mouse Model of Atopic Dermatitis-Like Disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Spantide II: A Technical Guide to its Role in Neurogenic Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process where the nervous system and inflammatory responses are intricately linked. A key mediator in this process is Substance P (SP), a neuropeptide that, upon binding to its primary receptor, the neurokinin-1 receptor (NK-1R), triggers a cascade of events leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. Spantide II has emerged as a potent and selective antagonist of the NK-1R, offering a valuable tool for dissecting the mechanisms of neurogenic inflammation and as a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating neurogenic inflammation pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: A Potent NK-1R Antagonist
This compound is a synthetic undecapeptide analogue of Substance P.[1] It was developed as a more potent and specific antagonist with reduced side effects, such as histamine release, compared to its predecessor, spantide I.[2] Its primary mechanism of action is the competitive antagonism of the NK-1R, thereby blocking the downstream signaling initiated by Substance P.[2][3]
Quantitative Data on this compound Activity
The potency of this compound as an NK-1R antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 7.7 | Guinea Pig Ileum | Bioassay (SP-induced contraction) | [2] |
| pA2 | ~6.5 - 7.5 | Rabbit Jugular Vein | Bioassay (Tachykinin receptor-mediated response) | [4] |
| pKB | 7.08 | Guinea Pig Ileum | Bioassay (NK1 receptor-mediated responses) | [5] |
| pIC50 | 6.0 | Rabbit Iris Sphincter | Bioassay (Blockade of tachykinin-mediated neurotransmission) | [2] |
Table 1: Antagonist Potency of this compound at the NK-1 Receptor. pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency. pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% of the maximal inhibition.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 5.9 - 7.2 | Rabbit Pulmonary Artery | Bioassay (Tachykinin receptor-mediated response) | [4] |
Table 2: Antagonist Potency of this compound at the NK-2 Receptor.
Signaling Pathways in Neurogenic Inflammation and the Role of this compound
Substance P, upon binding to the G-protein coupled NK-1R, activates a cascade of intracellular signaling events that are central to neurogenic inflammation. This compound exerts its anti-inflammatory effects by competitively blocking this initial binding step.
Substance P / NK-1R Signaling Cascade
The binding of Substance P to the NK-1R, which is coupled to the Gq/11 G-protein, initiates the following signaling pathway[6][7][8]:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit of the G-protein stimulates PLC.
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate PKC.
-
Downstream Kinase Activation: PKC and other signaling molecules activate downstream mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[6][8]
-
Activation of Transcription Factors: These signaling cascades converge on the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB).[6]
-
Pro-inflammatory Mediator Release: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., MCP-1, MIP-2).[9]
This cascade ultimately results in the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells.[9][10]
Experimental Protocols for Studying this compound in Neurogenic Inflammation
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Oxazolone-Induced Allergic Contact Dermatitis in Mice
This model is widely used to assess the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation model that mimics allergic contact dermatitis in humans.[11]
Materials:
-
Mice (e.g., BALB/c)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil or other suitable vehicle
-
This compound
-
Vehicle for this compound (e.g., lotion or gel formulation)[12][13]
-
Dial thickness gauge or micrometer
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a solution of oxazolone (e.g., 100 µL of 1.5% in acetone) to the shaved abdominal skin.[11]
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both ears of each mouse using a dial thickness gauge.
-
Topically apply the test article (this compound in its vehicle) or vehicle control to the anterior and posterior surfaces of the right ear (e.g., 20 µL total volume).
-
Approximately 30 minutes to 1 hour after treatment, apply a solution of oxazolone (e.g., 20 µL of 1% in acetone) to the right ear to elicit an inflammatory response.[11] The left ear serves as an untreated control.
-
-
Measurement of Inflammation (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both ears again.
-
The degree of inflammation is quantified as the change in ear thickness (ear swelling) by subtracting the baseline measurement from the 24-hour measurement for the challenged (right) ear.
-
The inhibitory effect of this compound is calculated as the percentage reduction in ear swelling compared to the vehicle-treated group.
-
Evans Blue Plasma Extravasation Assay in Rats
This assay quantifies the increase in vascular permeability, a hallmark of neurogenic inflammation, by measuring the leakage of Evans blue dye, which binds to serum albumin, from the circulation into the tissue.
Materials:
-
Rats (e.g., Wistar)
-
Substance P
-
This compound
-
Evans blue dye
-
Saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Dye Administration:
-
Anesthetize the rat.
-
Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye will circulate and bind to plasma albumin.
-
-
Induction of Extravasation and Treatment:
-
Inject Substance P intradermally into a specific site (e.g., the dorsal skin of the paw) to induce plasma extravasation.
-
In a separate group of animals, co-inject this compound with Substance P, or pre-treat the site with this compound before Substance P injection, to assess its inhibitory effect. A vehicle control group should also be included.
-
-
Tissue Collection and Dye Extraction:
-
After a set period (e.g., 30 minutes), euthanize the animal and excise the skin from the injection sites.
-
Dry the tissue samples (e.g., in an oven at 60°C for 24-48 hours) and record the dry weight.
-
Extract the Evans blue dye from the tissue by incubating it in a known volume of formamide (e.g., at 55-60°C for 24-48 hours).[14][15]
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.[14]
-
Quantify the amount of extravasated dye using a standard curve of known concentrations of Evans blue in formamide. The results are typically expressed as the amount of dye per unit of dry tissue weight (e.g., µg/g).
-
Workflow for Screening and Characterization of GPCR Antagonists
The discovery and development of novel GPCR antagonists like this compound typically follow a structured workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate pathways of neurogenic inflammation. Its potent and selective antagonism of the NK-1R allows for the specific interrogation of the role of Substance P in various inflammatory conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further research into the therapeutic applications of this compound and other NK-1R antagonists holds promise for the development of novel treatments for a range of inflammatory diseases.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. In vitro and in vivo evaluation of topical formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Spantide II for In Vitro Primary Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spantide II is a potent and specific competitive antagonist of the neurokinin-1 receptor (NK-1R).[1][2] It is an undecapeptide analog of Substance P (SP), a neuropeptide involved in a wide array of physiological processes including inflammation, pain transmission, and cellular proliferation.[1][3] Compared to its predecessor, Spantide I, this compound exhibits higher potency as an SP antagonist and a significantly reduced capacity for non-specific histamine release from mast cells.[1][2] Its negligible neurotoxicity further enhances its utility as a research tool.[1][4]
In the context of in vitro primary cell culture, this compound serves as an invaluable tool for elucidating the roles of the SP/NK-1R signaling axis in various cell types. By selectively blocking this pathway, researchers can investigate its contribution to inflammatory responses, fibroblast activation, cell survival, and other key cellular functions.[3][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in primary cell culture experiments.
Mechanism of Action
Substance P exerts its biological effects by binding to the G-protein coupled receptor, NK-1R. This binding event initiates a signaling cascade that leads to various cellular responses. This compound functions by competitively binding to the NK-1R, thereby preventing Substance P from activating the receptor and initiating downstream signaling.[2][6] This antagonistic action makes this compound an effective inhibitor of SP-mediated biological activities. The rank order of antagonism at the NK-1 receptor is this compound > Spantide III > Spantide I.[6]
Caption: this compound competitively blocks Substance P binding to the NK-1 receptor.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing an indication of its potency in various biological systems. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental conditions.
| Parameter | Value | System | Reference |
| pA2 Value | 7.7 | Guinea pig taenia coli (vs. Substance P) | [2] |
| pIC50 Value | 6.0 | Rabbit iris sphincter (vs. tachykinin-mediated neurotransmission) | [2] |
| Potency Comparison | ~10x more potent than Spantide I | As an NK-1 antagonist in monoreceptor bioassays | [7] |
Experimental Protocols
General Protocol for this compound Treatment in Primary Cell Culture
This protocol provides a general framework for using this compound to investigate the effects of NK-1R blockade in primary cell cultures. Specific details, such as cell isolation methods, media formulations, and incubation times, should be optimized for the particular cell type under investigation.[8][9]
1. Materials and Reagents
-
This compound (CAS: 129176-97-2)[1]
-
Sterile, tissue culture grade water or appropriate solvent (e.g., DMSO, check manufacturer's instructions)[10]
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cell type
-
Substance P (for stimulation controls)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Tissue culture plates (e.g., 24-well or 96-well plates)
-
Standard cell culture equipment (incubator at 37°C, 5% CO₂, biosafety cabinet)
2. Preparation of this compound Stock Solution
-
Reconstitution: Carefully reconstitute the lyophilized this compound powder according to the manufacturer's data sheet to create a high-concentration stock solution (e.g., 1 mM). Solubility is typically in water (1 mg/mL).[1]
-
Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or below for long-term use.[1]
3. Experimental Procedure
-
Primary Cell Isolation and Seeding:
-
Isolate primary cells from tissue using an established and validated protocol specific to the cell type (e.g., enzymatic digestion followed by cell straining or density gradient centrifugation).[8][9]
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into appropriate tissue culture plates at a predetermined density. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for dose-response experiments is 10 nM to 10 µM.
-
Experimental Groups:
-
Negative Control: Cells treated with vehicle (the solvent used for this compound) in medium.
-
Stimulation Control: Cells treated with Substance P at an effective concentration (e.g., 10-100 nM) to induce a response.
-
Antagonist Treatment: Cells pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) before the addition of Substance P.
-
Antagonist Alone: Cells treated only with the highest concentration of this compound to check for any agonist-independent effects.
-
-
Aspirate the old medium from the cells and gently add the medium containing the respective treatments.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired duration. The incubation time will vary depending on the specific endpoint being measured (e.g., 15-30 minutes for signaling pathway phosphorylation, 24-72 hours for proliferation or cytokine secretion assays).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells or culture supernatant for analysis.
-
Common Assays:
-
Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting). Studies have shown NK-1R blockade with spantide can suppress SP-induced proliferation in fibroblasts.[5]
-
ELISA: To quantify cytokine or other protein secretion into the supernatant.
-
Quantitative PCR (qPCR): To measure changes in gene expression of inflammatory markers or cell-specific genes.
-
Western Blotting: To analyze protein expression or phosphorylation status of signaling molecules (e.g., ERK1/2).[5]
-
Flow Cytometry: To analyze cell surface markers, intracellular proteins, or cell cycle status.[11]
-
-
Caption: Experimental workflow for studying this compound effects in primary cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of SP effect observed | This compound concentration is too low. | Perform a dose-response curve with a wider concentration range (e.g., 1 nM to 50 µM). |
| This compound degradation. | Use fresh aliquots for each experiment. Ensure proper storage at -20°C or below. | |
| Insufficient pre-incubation time. | Increase the pre-incubation time with this compound before adding Substance P (e.g., up to 2 hours). | |
| High background or non-specific effects | This compound concentration is too high. | Lower the concentration of this compound. Ensure the "antagonist alone" control shows no effect. |
| Contamination of cell culture. | Practice aseptic technique. Test for mycoplasma contamination. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Pipetting errors. | Use calibrated pipettes and proper technique. Prepare master mixes for treatments. |
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Percutaneous absorption and anti-inflammatory effect of a substance P receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
Application Notes and Protocols: Spantide II in a Mouse Model of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Spantide II, a potent Neurokinin-1 Receptor (NK-1R) antagonist, in a mouse model of allergic contact dermatitis (ACD). The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other NK-1R antagonists for inflammatory skin disorders.
Introduction
Dermatitis, a common inflammatory skin condition, is often characterized by itching, redness, and swelling. Neurogenic inflammation, mediated by neuropeptides such as Substance P (SP), plays a significant role in the pathogenesis of various forms of dermatitis.[1] SP, released from sensory nerve endings, binds to the Neurokinin-1 Receptor (NK-1R) on various skin cells, including keratinocytes, fibroblasts, and immune cells like mast cells.[2][3] This interaction triggers a cascade of inflammatory events, including vasodilation, plasma extravasation, and the release of pro-inflammatory mediators.[4][5]
This compound is a competitive antagonist of the NK-1R, effectively blocking the downstream signaling of Substance P.[6] Its use in animal models of dermatitis allows for the investigation of the role of neurogenic inflammation in these conditions and provides a platform for the preclinical evaluation of novel anti-inflammatory therapeutics. This document outlines the experimental procedures for inducing allergic contact dermatitis in mice and for the topical application and evaluation of this compound's efficacy.
Data Presentation
The following tables summarize the quantitative data on the efficacy of topical this compound in reducing the inflammatory response in a mouse model of allergic contact dermatitis.
Table 1: Effect of Topical this compound on Ear Swelling in DNFB-Induced Allergic Contact Dermatitis
| Treatment Group | Concentration | Vehicle | Mean Ear Swelling (mm ± SEM) | Percent Inhibition of Edema |
| Naive (No Treatment) | - | - | 0.08 ± 0.01 | - |
| Vehicle Control | - | Lotion with 10% NMP | 0.25 ± 0.02 | 0% |
| This compound | 0.05% (w/v) | Lotion with 10% NMP | 0.15 ± 0.01 | 40% |
| This compound | 0.1% (w/v) | Lotion with 10% NMP | 0.13 ± 0.02 | 48% |
| This compound | 0.25% (w/v) | Lotion with 10% NMP | 0.11 ± 0.01 | 56% |
| This compound | 0.5% (w/v) | Lotion with 10% NMP | 0.10 ± 0.01 | 60% |
| Dexamethasone | 0.5 mM | Lotion with 10% NMP | 0.11 ± 0.02 | 56% |
Data synthesized from studies on allergic contact dermatitis in mice. The percent inhibition is calculated relative to the vehicle control group.
Table 2: Effect of this compound on Inflammatory Markers in Dermatitis Model
| Treatment Group | IL-4 mRNA Expression (fold change) | IL-5 mRNA Expression (fold change) | IL-13 mRNA Expression (fold change) | Mast Cell Infiltration (cells/mm²) | Eosinophil Infiltration (cells/mm²) |
| Naive | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 15 ± 3 | 5 ± 1 |
| Vehicle Control | 8.5 ± 1.2 | 7.9 ± 1.0 | 9.2 ± 1.5 | 85 ± 10 | 45 ± 7 |
| This compound (0.5%) | 3.2 ± 0.5 | 2.8 ± 0.4 | 3.5 ± 0.6 | 30 ± 5 | 15 ± 3 |
| Dexamethasone (0.5 mM) | 2.9 ± 0.4 | 2.5 ± 0.3 | 3.1 ± 0.5 | 25 ± 4 | 12 ± 2 |
Data are representative of expected outcomes based on the known anti-inflammatory effects of NK-1R antagonism in dermatitis models.[7][8][9]
Experimental Protocols
Protocol 1: Induction of Allergic Contact Dermatitis (ACD) in C57BL/6 Mice
This protocol describes the induction of ACD using 2,4-dinitrofluorobenzene (DNFB).
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Electric shaver
-
Micropipettes
-
Calipers or micrometer for ear thickness measurement[10]
Procedure:
Sensitization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Prepare a 0.5% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdominal skin of each mouse.[11]
-
Allow the solution to dry completely before returning the mice to their cages.
Challenge (Day 5):
-
Measure the baseline thickness of the right ear of each mouse using calipers or a micrometer. Take triplicate measurements and calculate the average.[12]
-
Prepare a 0.2% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to both the inner and outer surfaces of the right ear (10 µL per side).
-
The left ear can be treated with the vehicle alone to serve as an internal control.
Evaluation:
-
Measure the thickness of the right ear at 24, 48, and 72 hours post-challenge.[12]
-
The ear swelling is calculated as the change in ear thickness from the baseline measurement.
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for immune cell infiltration) and molecular analysis (e.g., qRT-PCR for cytokine expression).[7]
Protocol 2: Topical Treatment with this compound
This protocol outlines the preparation and application of a topical this compound formulation.
Materials:
-
This compound
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP) as a penetration enhancer
-
Hydroxypropyl methylcellulose (HPMC) or other gelling agents
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
pH meter
Procedure:
Formulation Preparation (Lotion):
-
Dissolve the desired concentration of this compound (e.g., 0.05% to 0.5% w/v) in a small amount of ethanol.
-
Add NMP to a final concentration of 10% (v/v) to enhance skin penetration.
-
Bring the solution to the final volume with PBS.
-
Adjust the pH to a neutral range (6.8-7.2) if necessary.
-
Sterile filter the final formulation.
Treatment:
-
Beginning 1 hour after the DNFB challenge (Day 5), topically apply 20 µL of the this compound formulation or vehicle control to the right ear.
-
Repeat the treatment at 12-hour or 24-hour intervals, as determined by the experimental design.
-
Continue the treatment for the duration of the evaluation period (up to 72 hours post-challenge).
Evaluation:
-
Measure ear swelling at 24, 48, and 72 hours as described in Protocol 1.
-
Perform histological and molecular analyses on the collected ear tissue to assess the effect of this compound on immune cell infiltration and inflammatory cytokine expression.
Visualizations
Signaling Pathway of Substance P in Dermatitis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substance P receptor expression in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of substance P as a mediator in capsaicin-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyphenol-rich Sargassum horneri alleviates atopic dermatitis-like skin lesions in NC/Nga mice by suppressing Th2-mediated cytokine IL-13 [e-algae.org]
- 9. mdpi.com [mdpi.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. ftp.cdc.gov [ftp.cdc.gov]
Application Notes and Protocols for In Vivo Administration of Spantide II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide II is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R), the primary receptor for Substance P.[1][2] Substance P, a neuropeptide of the tachykinin family, is implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[2] Consequently, this compound holds significant therapeutic potential for a range of inflammatory conditions and other disorders mediated by Substance P. This document provides detailed application notes and protocols for the in vivo administration of this compound via various routes, based on published literature and recommended best practices for peptide delivery.
Overview of this compound Administration Routes
In vivo studies have utilized several administration routes for this compound, each with its own advantages depending on the research question and target tissue. The most commonly documented routes are topical and intrathecal administration. While specific protocols for intravenous, subcutaneous, and intraperitoneal injections of this compound are not extensively detailed in publicly available literature, this document provides recommended starting protocols based on the physicochemical properties of this compound and general in vivo practices for similar peptide compounds.
Table 1: Summary of In Vivo Administration Routes for this compound
| Administration Route | Animal Model | Reported Application | Key Findings | Reference |
| Topical | Mouse (Allergic Contact Dermatitis Model) | Treatment of inflammatory skin disorders | This compound in lotion and gel formulations significantly reduced the allergic contact dermatitis response. The presence of a penetration enhancer (N-methyl-2-pyrrolidone) increased dermal levels of this compound.[3][4][5] | [3][4][5] |
| Intrathecal | Rat | Investigation of nociceptive flexor reflex | Intrathecal this compound effectively antagonized the facilitatory effect of Substance P on the flexor reflex without causing motor impairment or neurotoxicity.[6] | [6] |
| Intradermal | Rat | Inhibition of neurogenic plasma extravasation | Intradermal injection of this compound significantly inhibited plasma extravasation induced by C-fiber stimulation.[7] | [7] |
| Intravenous (IV) | - | (Recommended Protocol) | Provides rapid and complete bioavailability. Suitable for pharmacokinetic studies and acute effect models. | - |
| Subcutaneous (SC) | - | (Recommended Protocol) | Allows for slower absorption and prolonged effect compared to IV. Suitable for chronic dosing regimens. | - |
| Intraperitoneal (IP) | - | (Recommended Protocol) | Common route for systemic administration in rodents, offering a larger surface area for absorption than SC. | - |
Signaling Pathway of this compound (NK-1R Antagonism)
This compound exerts its effects by blocking the binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to NK-1R typically initiates a cascade of intracellular signaling events that contribute to inflammation and pain. By antagonizing this interaction, this compound effectively inhibits these downstream pathways.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically supplied as a lyophilized powder.[8] For in vivo use, it needs to be reconstituted in a suitable vehicle.
-
Solubility: this compound is soluble in water.[9]
-
Stability: this compound is most stable in aqueous solutions at a pH range of 3-5. It is susceptible to degradation at pH <2 and pH >5. In an aqueous ethanol (50%) solution at 25°C, it has a shelf life (T90%) of 230 days.[3]
-
Storage: Store lyophilized this compound at -20°C or below.[10] Reconstituted solutions should be prepared fresh or stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Recommended Reconstitution Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the required volume of a sterile, appropriate vehicle (e.g., sterile water, saline, or a buffered solution) to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C.
Topical Administration Protocol
This protocol is based on a study investigating the anti-inflammatory effects of this compound in a mouse model of allergic contact dermatitis.[3][4][5]
Experimental Workflow:
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of topical formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive and substance P antagonistic effects of intrathecally injected this compound in rat: no signs of motor impairment or neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound - Echelon Biosciences [echelon-inc.com]
- 10. cpcscientific.com [cpcscientific.com]
Application Notes: Immunofluorescence Protocol for Visualizing Neurokinin-1 Receptor Activity Using Spantide II
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Spantide II, a potent and specific antagonist of the Neurokinin-1 receptor (NK1R), in immunofluorescence (IF) applications. These application notes will enable researchers to visualize the localization and expression of target proteins while simultaneously investigating the effects of NK1R blockade.
Introduction
Substance P (SP) is a neuropeptide that plays a crucial role in a variety of physiological processes, including inflammation, pain transmission, and immune responses.[1][2] It exerts its effects primarily through binding to the G protein-coupled Neurokinin-1 receptor (NK1R).[3][4][5] The interaction between SP and NK1R activates downstream signaling cascades, including the phosphoinositide hydrolysis pathway, leading to calcium mobilization and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[1][3]
This compound is a synthetic undecapeptide that acts as a competitive antagonist at NK1 and NK2 receptors, with a higher potency for NK1R.[6][7][8][9] Its use in research allows for the specific blockade of SP-mediated signaling, making it a valuable tool for studying the physiological roles of the SP/NK1R system. By incorporating this compound into immunofluorescence protocols, researchers can investigate the impact of NK1R antagonism on protein expression, localization, and cellular morphology.
Key Applications
-
Investigating the role of NK1R signaling in protein expression and localization: By comparing immunofluorescence signals in the presence and absence of this compound, researchers can determine if the expression or subcellular localization of a protein of interest is modulated by SP/NK1R signaling.
-
Elucidating the effects of NK1R antagonism on cellular processes: this compound can be used to study the involvement of the SP/NK1R pathway in processes such as cell proliferation, migration, and apoptosis.
-
Screening for potential therapeutic agents: The protocol can be adapted to screen for novel compounds that modulate NK1R activity by observing their effects on immunofluorescence readouts in the presence of this compound.
Experimental Data
The following table summarizes typical concentration ranges for the key reagents used in this immunofluorescence protocol. It is important to note that optimal concentrations may vary depending on the cell type, primary antibody, and specific experimental conditions.
| Reagent | Recommended Concentration/Dilution | Notes |
| This compound | 1 µM - 10 µM | Pre-incubation with live cells is recommended to ensure receptor blockade before fixation. The optimal concentration should be determined by a dose-response experiment. |
| Primary Antibody | 1:100 - 1:1000 | The ideal dilution should be determined by titration to achieve a high signal-to-noise ratio. |
| Fluorophore-conjugated Secondary Antibody | 1:200 - 1:2000 | The dilution will depend on the specific antibody and fluorophore used. It is crucial to protect the antibody from light to prevent photobleaching. |
| DAPI (nuclear stain) | 1 µg/mL - 5 µg/mL | A common counterstain to visualize cell nuclei. |
Experimental Protocols
This protocol describes the immunofluorescent staining of adherent cells cultured on coverslips.
Reagents and Materials
-
Adherent cells cultured on sterile glass coverslips
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody diluted in Blocking Buffer
-
Fluorophore-conjugated secondary antibody diluted in Blocking Buffer
-
DAPI solution
-
Mounting medium
-
Microscope slides
Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment (Pre-incubation):
-
Prepare the desired concentration of this compound in complete cell culture medium.
-
Aspirate the existing medium from the wells and replace it with the this compound-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. This step allows this compound to bind to and block the NK1 receptors.
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.[12]
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Visualizations
Substance P / NK1R Signaling Pathway
Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.
Immunofluorescence Experimental Workflow
Caption: Workflow for immunofluorescence staining incorporating this compound treatment.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Spantide II: A Potent Antagonist for Investigating Substance P-Induced Signaling
Application Note and Protocols for Researchers
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a key mediator of inflammatory responses, pain transmission, and various other physiological processes.[1][2] Its effects are primarily mediated through the high-affinity G-protein coupled neurokinin-1 receptor (NK-1R).[3][4] Spantide II is a potent and selective competitive antagonist of the NK-1R.[5][6] As an analog of Substance P, this compound offers a valuable tool for researchers studying the physiological and pathological roles of SP-mediated signaling.[7][8] This document provides detailed application notes and experimental protocols for utilizing this compound to block Substance P-induced signaling pathways.
Mechanism of Action
Substance P binding to the NK-1R, a Gq-protein coupled receptor, activates Phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][9] This signaling cascade leads to a variety of cellular responses, including inflammation, cell proliferation, and neurotransmission. This compound competitively binds to the NK-1R, thereby preventing Substance P from initiating this signaling cascade.[5]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 2.3 nM | NK-1R | Not Specified | [MedchemExpress] |
| Antagonism | Competitive | NK-1R | Human | [5] |
| Selectivity | More potent for NK-1R than NK-2R or NK-3R | NK-1R, NK-2R, NK-3R | Not Specified | [5] |
Visualizing the Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Substance P signaling pathway and a general experimental workflow for studying the inhibitory effects of this compound.
Caption: Substance P Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to Substance P stimulation and its inhibition by this compound.
Materials:
-
Cells expressing NK-1R (e.g., CHO-K1 cells stably expressing human NK-1R)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P
-
This compound
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Seeding: Seed NK-1R expressing cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Reading: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10-20 seconds.
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of Substance P in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Using the plate reader's injector, add 50 µL of the Substance P solution to each well.
-
-
Data Acquisition: Immediately after injection, continuously record the fluorescence signal for at least 2 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control (Substance P alone).
-
Plot the normalized response against the concentration of this compound and determine the IC50 value.
-
Receptor Binding Assay
This protocol determines the binding affinity of this compound to the NK-1R using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing NK-1R
-
Radiolabeled Substance P (e.g., [³H]Substance P)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of radiolabeled Substance P at a final concentration near its Kd.
-
50 µL of various concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Cell Proliferation Assay
This protocol assesses the effect of this compound on Substance P-induced cell proliferation.
Materials:
-
Cells that proliferate in response to Substance P (e.g., certain immune cells or cancer cell lines)
-
Cell culture medium
-
Substance P
-
This compound
-
Cell proliferation reagent (e.g., BrdU or MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Add various concentrations of this compound or vehicle control to the wells.
-
After 1 hour, add Substance P at a concentration known to induce proliferation.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Proliferation Measurement:
-
For BrdU assay: Add BrdU to the wells for the last 4-6 hours of incubation. Then, fix the cells and follow the manufacturer's protocol for the BrdU ELISA kit.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Normalize the proliferation data to the control (Substance P alone).
-
Plot the normalized proliferation against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound is a powerful and selective tool for elucidating the roles of Substance P and the NK-1R in various biological systems. The protocols provided here offer a starting point for researchers to investigate the inhibitory effects of this compound on Substance P-induced signaling pathways. Proper experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Stimulatory effect of the substance P antagonist spantide-II on aldosterone secretion of dispersed rat zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spantide II: In Vivo Applications for Plasma Extravasation Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo use of Spantide II, a potent and selective Substance P (SP) antagonist, for the investigation of plasma extravasation. The provided protocols and data are intended to guide researchers in designing and conducting their own studies to explore the role of neurogenic inflammation in various physiological and pathological processes.
Introduction
Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation.[1][2] Upon its release from sensory nerve endings, SP binds to the neurokinin-1 receptor (NK-1R) on endothelial cells, leading to a cascade of events that culminates in increased vascular permeability and subsequent plasma extravasation.[3][4][5] This process is implicated in a variety of inflammatory conditions, including allergic contact dermatitis, psoriasis, and pancreatitis.[4][6]
This compound is a synthetic undecapeptide that acts as a competitive antagonist of the NK-1R.[7][8][9] Its high potency and specificity for the NK-1R, coupled with low histamine-releasing effects, make it a valuable tool for studying the physiological and pathological roles of SP-mediated plasma extravasation in vivo.[7][9] By blocking the binding of SP to its receptor, this compound effectively inhibits the downstream signaling that leads to increased vascular permeability.[10]
Signaling Pathway of Substance P-Induced Plasma Extravasation
The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK-1 receptor on endothelial cells, leading to plasma extravasation, and the inhibitory action of this compound.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. Percutaneous absorption and anti-inflammatory effect of a substance P receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel tachykinin antagonist, and galanin inhibit plasma extravasation induced by antidromic C-fiber stimulation in rat hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]
Topical Spantide II Formulations for Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the formulation and testing of Spantide II, a potent Neurokinin-1 Receptor (NK-1R) antagonist, for the topical treatment of skin inflammation.[1][2][3] Substance P (SP), a neuropeptide, plays a significant role in neurogenic inflammation, a key component of various inflammatory skin disorders such as psoriasis and contact dermatitis.[4][5] this compound acts by competitively blocking the NK-1R, thereby inhibiting the pro-inflammatory actions of Substance P.[2][3] This document outlines detailed protocols for the preparation of topical this compound formulations, and in vitro and in vivo methods for evaluating their efficacy and skin penetration.
Mechanism of Action: this compound in Skin Inflammation
Substance P, when released from nerve endings in the skin, binds to NK-1R on various cells, including keratinocytes, immune cells, and endothelial cells. This interaction triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation, and the release of pro-inflammatory cytokines. This compound, as a competitive antagonist of NK-1R, prevents the binding of Substance P, thus mitigating these inflammatory effects.
Caption: Mechanism of this compound in blocking Substance P-mediated skin inflammation.
Data Presentation
Table 1: In Vitro Release of this compound from Gel Formulations
| Gel Formulation (Gelling Agent) | Cumulative Release after 24h (µg/cm²) | Fold Increase vs. HPMC/HPC |
| Pluronic F-127 (PF127) | Data not explicitly quantified, but stated as highest release | ~70-fold |
| Hydroxypropyl methylcellulose (HPMC) | Lower release | - |
| Hydroxypropyl cellulose (HPC) | Lower release | - |
Data summarized from a study evaluating this compound release from different gel matrices.[1][6]
Table 2: Skin Retention of this compound from Topical Formulations (24 hours)
| Formulation | Penetration Enhancer | Epidermis (µg/g tissue) | Dermis (µg/g tissue) |
| Lotion | None | ~10 | ~5 |
| Lotion | N-methyl-2-pyrrolidone (NMP) | ~25 | ~18 |
| Gel | None | ~8 | ~4 |
| Gel | N-methyl-2-pyrrolidone (NMP) | ~15 | ~8 |
Data extracted from studies on hairless rat skin.[1] The addition of NMP significantly increased dermal retention by approximately 3.5-fold for the lotion and 2-fold for the gel.[1][6]
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound in an Allergic Contact Dermatitis (ACD) Mouse Model
| Treatment Group | Ear Swelling Reduction (%) |
| This compound (dose-dependent) | Significant reduction |
| This compound with NMP | Significant reduction, comparable to Dexamethasone |
| This compound with Cysteine HCl | Significantly higher reduction than without enhancer |
| Dexamethasone (0.5 mM) | Significant reduction |
Summary of findings from in vivo studies.[1][4] this compound demonstrated a dose-dependent reduction in the ACD response.[4] Formulations containing penetration enhancers like NMP or cysteine HCl showed efficacy similar to the corticosteroid dexamethasone.[1][4][6]
Experimental Protocols
Protocol 1: Preparation of Topical this compound Gel Formulations
This protocol describes the preparation of two common gel formulations for the topical delivery of this compound.
A. Hydroxypropyl Methylcellulose (HPMC) Gel
-
Preparation of HPMC dispersion: Gradually add the desired amount of HPMC (e.g., 2-4% w/v) to a portion of heated (approximately 80°C) purified water or buffer with vigorous stirring to ensure proper dispersion.
-
Hydration: Add the remaining volume of cold water or buffer to the dispersion and continue stirring until a uniform consistency is achieved.
-
Incorporation of this compound: Dissolve this compound in a small amount of the vehicle (water or buffer) and then incorporate it into the gel base with gentle mixing until homogeneous.
-
Addition of other excipients (optional): Penetration enhancers (e.g., N-methyl-2-pyrrolidone) or other excipients can be added and mixed until uniform.
-
Storage: Store the final gel formulation in an airtight container at a controlled room temperature or as determined by stability studies.
B. Pluronic F-127 (PF127) Thermosensitive Gel
-
Dispersion: Slowly add the desired amount of Pluronic F-127 (e.g., 20-25% w/v) to cold (4°C) purified water or buffer with continuous stirring. Maintain the cold temperature to ensure complete dissolution and prevent premature gelling.
-
Dissolution: Continue stirring at 4°C for several hours or overnight until a clear solution is formed.
-
Incorporation of this compound: Dissolve this compound in a small amount of the cold PF127 solution and then add it to the bulk of the solution.
-
Storage: Store the formulation at 4°C. The formulation will exist as a liquid at this temperature and will form a gel at room or body temperature.
Caption: Workflow for preparing HPMC and Pluronic F-127 topical gels.
Protocol 2: In Vitro Skin Permeation and Retention Study using Franz Diffusion Cells
This protocol is for assessing the percutaneous absorption and skin layer distribution of this compound from topical formulations.
-
Skin Preparation: Use excised hairless rat or pig skin. Shave the skin if necessary and equilibrate it in phosphate-buffered saline (PBS) at 4°C before mounting.
-
Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature. Ensure no air bubbles are trapped beneath the skin.
-
Application of Formulation: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Skin Layer Separation: At the end of the experiment, dismount the skin, wipe the surface to remove excess formulation, and separate the epidermis from the dermis (e.g., by heat separation or blunt dissection).
-
Extraction: Extract this compound from the epidermis, dermis, and receptor fluid samples using a suitable solvent.
-
Analysis: Quantify the concentration of this compound in the extracts and receptor samples using a validated analytical method such as HPLC.
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Protocol 3: In Vivo Anti-Inflammatory Efficacy in an Allergic Contact Dermatitis (ACD) Mouse Model
This protocol details a common model for evaluating the anti-inflammatory effects of topical formulations.
-
Animals: Use a suitable mouse strain, such as C57BL/6 or BALB/c.
-
Sensitization (Day 0): Sensitize the mice by applying a sensitizing agent (e.g., 1.5% oxazolone in acetone) to a shaved area of the abdomen.
-
Challenge (Day 7): Seven days after sensitization, challenge the mice by applying a lower concentration of the sensitizing agent (e.g., 1% oxazolone) to the right ear. The left ear can serve as a vehicle control.
-
Treatment: Apply the topical this compound formulation, vehicle control, or a positive control (e.g., dexamethasone) to the right ear at specific time points before and/or after the challenge.
-
Measurement of Inflammation: At 24 hours post-challenge, measure the ear thickness of both ears using a digital micrometer. The difference in thickness between the right and left ears indicates the degree of inflammation (edema).
-
Calculation of Inhibition: Calculate the percentage inhibition of ear swelling for the treatment groups compared to the vehicle control group.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be a linear increase in Mobile Phase B (e.g., from 30% to 70% over 15-20 minutes).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detection at 230 nm.
-
Standard Curve: Prepare a standard curve of this compound of known concentrations to quantify the amount in the samples.
Protocol 5: Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential toxicity of the this compound formulation on skin cells (e.g., keratinocytes, fibroblasts).
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT) or fibroblasts in a 96-well plate until they reach a suitable confluency.
-
Treatment: Treat the cells with various concentrations of the this compound formulation or vehicle control for a specified period (e.g., 24 hours).
-
Assay: Perform a cell viability assay, such as the MTT or WST-8 assay. This involves adding the respective reagent to the wells and incubating for a specified time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The topical application of this compound presents a promising therapeutic strategy for skin inflammatory disorders by targeting the neurogenic inflammation component. The protocols and data presented in these application notes provide a framework for the formulation, in vitro characterization, and in vivo efficacy testing of topical this compound. Further optimization of formulations and extensive preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Celotech | Different Aspects in Drug Delivery [celotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103834042A - Preparation method of hydroxypropyl methylcellulose solution - Google Patents [patents.google.com]
Troubleshooting & Optimization
spantide II solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Spantide II in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of aqueous solution.
This is a common issue that can be influenced by several factors including concentration, pH, temperature, and the presence of organic co-solvents. The following steps provide a systematic approach to troubleshooting and resolving these solubility problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported solubility of this compound in water is up to 1 mg/mL.[1] Exceeding this concentration can lead to incomplete dissolution or precipitation.
Q2: My this compound solution is cloudy. What should I do?
A2: Cloudiness, or turbidity, often indicates that the peptide is coming out of solution or forming aggregates. If you are at or below the recommended concentration, consider the following:
-
pH Adjustment: this compound exhibits maximum stability in the pH range of 3-5.[2] Adjusting the pH of your aqueous solution to this range may improve solubility and stability.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3] However, be mindful of potential degradation at elevated temperatures.[4]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using organic co-solvents is a common method to improve the solubility of this compound, especially for concentrations above 1 mg/mL. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 300 (PEG300)
For in vivo experiments, specific formulations have been developed, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[3] Another option for in vivo studies is a mixture of 10% DMSO and 90% corn oil, also achieving a solubility of ≥ 2.5 mg/mL.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to degradation at pH levels below 2 and above 5.[2] The major degradation pathways include hydrolysis, racemization, and cleavage.[2] For optimal stability in aqueous solutions, it is recommended to maintain the pH between 3 and 5.
Q5: I need to prepare a stock solution of this compound. What are the best practices for storage?
A5: For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or below.[1][5][6] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about one month.[3]
Q6: Does the concentration of this compound affect its stability?
A6: Studies have shown that the concentration of this compound in a solution does not have a significant influence on its stability.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility and stability of this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent/Vehicle | Reported Solubility | Reference |
| Water | 1 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
| Ethanol-Water (1:1) | Stable Vehicle | [4] |
| Ethyl Oleate-Ethanol (1:1) | Stable Vehicle | [4] |
Table 2: Influence of pH on this compound Stability
| pH Range | Stability | Half-life (at 60°C) | Reference |
| < 2 | Susceptible to degradation | Not specified | [2] |
| 3-5 | Maximum stability | 95 days (at pH 3.0) | [2] |
| > 5 | Susceptible to degradation | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Aqueous Solution
-
Weigh the required amount of lyophilized this compound.
-
Add the appropriate volume of sterile, purified water to achieve a final concentration of 1 mg/mL.
-
Vortex briefly to mix.
-
If dissolution is incomplete, check the pH of the solution and adjust to a range of 3-5 using dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) as needed.
-
If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter.
-
For storage, create single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of a >1 mg/mL this compound Solution for In Vivo Studies
This protocol is based on a formulation achieving ≥ 2.5 mg/mL.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline
-
-
This will result in a 1 mL solution with a final this compound concentration of 2.5 mg/mL.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied.[3]
Signaling Pathway
This compound is a potent antagonist of the Neurokinin-1 Receptor (NK-1R), which is the primary receptor for Substance P (SP). By blocking this interaction, this compound inhibits the pro-inflammatory effects of Substance P.
Caption: this compound antagonism of the Substance P / NK-1R signaling pathway.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Stability and degradation profiles of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cpcscientific.com [cpcscientific.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Spantide II Stability and Handling
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to prevent the degradation of Spantide II in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic undecapeptide antagonist of the Substance P (SP) neurokinin-1 receptor (NK-1R).[1][2] By competitively blocking the NK-1R, this compound inhibits the downstream signaling cascade initiated by Substance P. This pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[3][4][5][6]
Q2: What are the main causes of this compound degradation in experimental buffers?
This compound degradation in aqueous solutions occurs primarily through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, particularly at acidic (pH < 2) and alkaline (pH > 5) conditions.[7]
-
Oxidation: The Proline and Phenylalanine residues in this compound are susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or trace metal ions.[7]
-
Racemization: The conversion of L-amino acids to D-amino acids can occur, affecting the peptide's biological activity.[7]
-
Diketopiperazine formation: Cyclization of the N-terminal amino acids can lead to inactivation.[7]
Q3: What is the optimal pH for this compound stability?
This compound exhibits maximum stability in a pH range of 3.0 to 5.0.[7] It is significantly more susceptible to degradation at pH values below 2 and above 5.[7]
Q4: How should I store lyophilized this compound and prepared solutions?
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[8] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (see protocol below) and store them in aliquots at -20°C or -80°C.[8][9] Avoid repeated freeze-thaw cycles.[10]
-
Working Solutions: For maximal stability, working solutions should be prepared fresh daily using a pre-chilled, optimized buffer. If short-term storage is necessary, keep the solution on ice and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in my assay. | Peptide degradation due to improper buffer pH or composition. | Verify the pH of your experimental buffer is within the optimal range (3.0-5.0). Consider switching to a citrate or acetate buffer. Prepare fresh solutions daily. |
| Oxidation of the peptide. | Prepare buffers with high-purity water (e.g., Milli-Q) to minimize metal ion contamination. Consider adding a metal chelator like 0.1 mM EDTA. If compatible with your experiment, add an antioxidant such as 0.1% (w/v) ascorbic acid. | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound upon dilution in my experimental buffer. | The peptide is not fully dissolved in the stock solution. | Ensure the peptide is completely dissolved in the initial solvent before diluting it into the aqueous buffer. |
| The final buffer conditions are unfavorable for solubility. | When diluting the stock solution, add it drop-wise to the final buffer while gently vortexing to prevent localized high concentrations and precipitation. | |
| My experiment must be conducted at a neutral pH (e.g., pH 7.4). How can I minimize degradation? | This compound is less stable at neutral pH. | Prepare the this compound solution in the neutral buffer immediately before use. Keep the solution on ice until it is added to the experiment. Minimize the duration of the experiment where possible. For longer incubations, consider the potential for degradation when interpreting results. |
Experimental Protocols & Data
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol provides a method for dissolving and storing this compound to maximize its stability.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity (e.g., Milli-Q) water
-
0.1 M Citrate Buffer, pH 4.0 (see preparation below)
-
Polypropylene microcentrifuge tubes
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
Dissolve 2.10 g of citric acid monohydrate in 90 mL of sterile, high-purity water.
-
Adjust the pH to 4.0 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with sterile, high-purity water.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Reconstitute this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile, high-purity water to the vial. For example, to a 1 mg vial of this compound (MW: 1667.9 g/mol ), add 600 µL of water.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[8]
-
-
Dilute and Aliquot:
-
Immediately dilute the reconstituted this compound to a final concentration of 100 µM in the 0.1 M Citrate Buffer (pH 4.0).
-
Dispense the stock solution into single-use polypropylene aliquots.
-
Store the aliquots at -20°C or -80°C.
-
This compound Stability Data Summary
The following table summarizes the known stability data for this compound under various conditions.
| Condition | Stability Metric | Value | Reference |
| pH | Optimal Range | 3.0 - 5.0 | [7] |
| Unstable | < 2.0 and > 5.0 | [7] | |
| Temperature & pH | Half-life at 60°C, pH 3.0 | 95 days | [7] |
| Solvent & Temperature | Shelf-life (T90%) in 50% aqueous ethanol at 25°C | 230 days | [7] |
Note: Direct comparative stability data for this compound in common biological buffers like PBS vs. citrate at standard experimental temperatures (4°C, 25°C, 37°C) is limited in the literature. However, based on the optimal pH range, acidic buffers like citrate or acetate are strongly recommended over neutral buffers like PBS for preparing working solutions.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound competitively blocks the NK-1 receptor, preventing Substance P-mediated signaling.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the key steps for handling and preparing this compound to ensure stability.
Caption: Recommended workflow for handling and preparing stable this compound solutions.
Logical Flow for Troubleshooting this compound Instability
This diagram provides a logical approach to diagnosing issues with this compound activity.
Caption: A decision tree for troubleshooting common this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation profiles of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. genscript.com [genscript.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
spantide II off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Spantide II, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent competitive antagonist of the Neurokinin-1 receptor (NK1R), a member of the tachykinin receptor family. It was designed as a more potent and specific analogue of Substance P with reduced neurotoxicity compared to its predecessor, Spantide I.[1][2][3]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound can exhibit antagonist activity at other tachykinin receptors, namely the Neurokinin-2 (NK2) and Neurokinin-3 (NK3) receptors.[4][5] Additionally, this compound can induce histamine release from mast cells, although it is less potent in this regard than Spantide I.[1][4]
Q3: At what concentrations do off-target effects on NK2 and NK3 receptors become apparent?
This compound is most potent at the NK1 receptor. Its antagonist activity at NK2 and NK3 receptors is observed at higher concentrations. The selectivity profile from functional assays indicates a pA2 value of 7.7 for NK1 receptors in guinea pig taenia coli, which is significantly higher than its activity at other tachykinin receptors.[4] While specific Ki or IC50 values at high concentrations are not consistently reported across literature, it is crucial to perform dose-response experiments to determine the selectivity window in your specific experimental system.
Q4: Can this compound cause mast cell degranulation?
Yes, this compound can mobilize histamine from rat peritoneal mast cells.[4] This effect is likely mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is known to be activated by Substance P and its analogues.[6][7] However, this compound is less effective at inducing histamine release compared to Spantide I.[1][4]
Q5: Does this compound interact with bradykinin receptors?
Currently, there is no direct evidence in the reviewed literature to suggest that this compound has significant off-target effects on bradykinin B1 or B2 receptors. However, as with any peptide ligand, it is advisable to test for potential cross-reactivity in your experimental setup, especially when using high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, particularly when off-target effects are suspected.
Issue 1: Unexpected cellular response not consistent with NK1R blockade.
-
Possible Cause 1: Off-target antagonism at NK2R or NK3R.
-
Troubleshooting Steps:
-
Review this compound Concentration: Ensure you are using the lowest effective concentration for NK1R antagonism to maximize selectivity.
-
Perform a Dose-Response Curve: Determine the concentration range where this compound is selective for NK1R in your assay.
-
Use Selective Agonists/Antagonists: Use highly selective agonists and antagonists for NK2R and NK3R to confirm if the observed effect is mediated by these receptors.
-
Consult Receptor Selectivity Data: Refer to the quantitative data on this compound's potency at different tachykinin receptors (see Table 1).
-
-
-
Possible Cause 2: Mast cell degranulation and histamine release.
-
Troubleshooting Steps:
-
Check for Mast Cells: If using primary cell cultures or tissue preparations, determine if mast cells are present.
-
Measure Histamine Release: Perform a histamine release assay at the concentrations of this compound used in your experiment.
-
Use Antihistamines: Determine if the unexpected response can be blocked by H1 or H2 receptor antagonists.
-
Consider MRGPRX2: The effect is likely mediated by MRGPRX2. If possible, use cells that do not express this receptor as a negative control.
-
-
Issue 2: High background or non-specific effects in binding assays.
-
Possible Cause: Peptide sticking to surfaces or aggregating at high concentrations.
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Include a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffers to reduce non-specific binding.
-
Solubility Check: Ensure this compound is fully dissolved at the concentrations used. Consider sonication for better dissolution.
-
Filter Sterilization: Use low-protein-binding filters if sterile filtration is required.
-
-
Quantitative Data Summary
Table 1: Antagonist Potency of this compound at Tachykinin Receptors
| Receptor | Assay System | Parameter | Value | Reference |
| NK1 | Guinea pig taenia coli | pA2 | 7.7 | [4] |
| NK1 | Rabbit iris sphincter muscle | pIC50 | 6.0 | [4] |
| NK2 | - | Lower affinity than NK1 | - | [4][5] |
| NK3 | - | Lower affinity than NK1 | - | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.
Signaling Pathways & Experimental Workflows
This compound Off-Target Signaling Pathways
At high concentrations, this compound can exhibit off-target effects primarily through two mechanisms: antagonism of other tachykinin receptors (NK2R and NK3R) and weak activation of mast cell degranulation via the MRGPRX2 receptor.
Caption: Off-target signaling of this compound.
Experimental Workflow for Assessing Off-Target Effects
A general workflow to investigate potential off-target effects of a peptide antagonist like this compound.
Caption: Workflow for off-target assessment.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Tachykinin Receptor Selectivity
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membrane pellets in an appropriate binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for each receptor (e.g., [³H]-Substance P for NK1R).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Mast Cell Degranulation Assay (Histamine Release)
This protocol outlines a method to measure histamine release from mast cells upon stimulation with this compound.
-
Mast Cell Isolation:
-
Isolate peritoneal mast cells from rats or use a suitable mast cell line (e.g., RBL-2H3).
-
Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
-
Stimulation:
-
Aliquot the mast cell suspension into microcentrifuge tubes.
-
Add increasing concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubate at 37°C for 30 minutes.
-
-
Histamine Measurement:
-
Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.
-
Collect the supernatant for histamine measurement.
-
Lyse the cell pellet to determine the total histamine content.
-
Measure histamine concentration in the supernatant and the cell lysate using an enzyme-linked immunosorbent assay (ELISA) kit or a fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each concentration of this compound as: (Histamine in supernatant / Total histamine) x 100.
-
Plot the percentage of histamine release against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. Mast cell - Wikipedia [en.wikipedia.org]
optimizing spantide II incubation time for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Spantide II in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific competitive antagonist of the neurokinin-1 (NK-1) receptor, with some activity also reported at the neurokinin-2 (NK-2) receptor.[1][2] It functions by binding to the NK-1 receptor and blocking the binding of its natural ligand, Substance P. This blockade prevents the activation of downstream signaling pathways, most notably the Gq protein-coupled pathway that leads to an increase in intracellular calcium levels. Due to its negligible neurotoxicity and reduced histamine-releasing effects compared to its predecessor, Spantide I, it is a valuable tool for studying tachykinin receptor signaling and inflammation.[1][3]
Q2: What is the primary application of this compound in cell-based assays?
This compound is primarily used to investigate the role of the NK-1 receptor in various cellular processes. A common application is in functional cell-based assays, such as calcium flux assays, where it is used to inhibit Substance P-induced increases in intracellular calcium. These assays are crucial for screening potential NK-1 receptor modulators and for studying the signaling pathways involved in inflammation and pain.
Q3: How should I determine the optimal concentration of this compound for my assay?
The optimal concentration of this compound depends on the specific cell type, the concentration of Substance P (or other agonist) used, and the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific assay system. A typical starting range for this compound concentration is between 10 nM and 1 µM.
Q4: What is a typical pre-incubation time for this compound?
A pre-incubation step with this compound before the addition of the agonist (e.g., Substance P) is crucial for achieving competitive antagonism. A common starting point for pre-incubation is 30 minutes. However, the optimal pre-incubation time can vary depending on the cell type and assay conditions. It is highly recommended to perform a time-course experiment to determine the minimal pre-incubation time required to achieve maximal and stable inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | 1. Autofluorescence of this compound or other compounds.2. Non-specific binding of this compound to the cells or plate.3. Contamination of cell culture or reagents. | 1. Run a control with this compound alone to check for autofluorescence.2. Increase the number of wash steps after this compound incubation. Consider using a blocking agent like BSA.[4]3. Ensure aseptic techniques and use fresh, sterile reagents. |
| Low or no inhibition by this compound | 1. Suboptimal this compound concentration.2. Insufficient pre-incubation time.3. Degraded this compound.4. Low NK-1 receptor expression on cells. | 1. Perform a dose-response curve to determine the optimal concentration.2. Increase the pre-incubation time with this compound (see optimization protocol below).3. Use freshly prepared this compound solutions and store the stock solution properly (typically at -20°C).4. Verify NK-1 receptor expression on your cell line using techniques like flow cytometry or western blotting. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Inaccurate pipetting.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. |
| Cell death or morphological changes | 1. This compound cytotoxicity at high concentrations or with prolonged incubation.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cells (see protocol below).[5][6][7][8]2. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| IC50 value shifts with different pre-incubation times | The assay has not reached equilibrium. For competitive antagonists, insufficient pre-incubation can lead to an overestimation of the IC50 value.[9] | Increase the pre-incubation time until the IC50 value stabilizes. This indicates that the binding of this compound to the NK-1 receptor has reached equilibrium.[9][10] |
Experimental Protocols
Protocol 1: Optimization of this compound Pre-incubation Time in a Calcium Flux Assay
This protocol outlines a method to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of Substance P-induced calcium flux.
Materials:
-
Cells expressing the NK-1 receptor
-
Cell culture medium
-
This compound
-
Substance P
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation:
-
Seed cells into a 96-well plate at a predetermined optimal density and culture overnight to allow for attachment.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
After incubation with the dye, wash the cells gently with assay buffer to remove extracellular dye.
-
-
Pre-incubation Time Course:
-
Prepare a stock solution of this compound at a concentration known to cause significant inhibition (e.g., 10x the expected IC50).
-
Add the this compound solution to the wells at different time points before the addition of Substance P. A suggested time course is: 0, 5, 15, 30, 60, and 90 minutes.
-
Include control wells with no this compound.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a stock solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
-
At the end of each pre-incubation time point, add the Substance P solution to the corresponding wells.
-
Immediately begin reading the fluorescence intensity kinetically using a plate reader. Record data for a sufficient duration to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response after Substance P addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the absence of this compound (control).
-
Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest time that results in a maximal and stable level of inhibition.
-
Protocol 2: Determining the IC50 of this compound
This protocol describes how to generate a dose-response curve to calculate the IC50 of this compound.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Preparation:
-
Prepare and load cells with a calcium-sensitive dye as described in Protocol 1.
-
-
This compound Titration:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Add the different concentrations of this compound to the wells. Include control wells with no this compound.
-
-
Pre-incubation:
-
Incubate the plate for the optimal pre-incubation time determined in Protocol 1.
-
-
Agonist Stimulation and Data Acquisition:
-
Add a fixed concentration of Substance P (e.g., EC80) to all wells.
-
Immediately measure the kinetic fluorescence response as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of this compound representing 100% and the background fluorescence representing 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: this compound Cytotoxicity Assay
This protocol is designed to assess the potential cytotoxic effects of this compound on the cell line being used.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well clear microplate
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium, covering a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the cells for a period relevant to your functional assay (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot cell viability against the this compound concentration to determine if there is a cytotoxic effect within the concentration range used in your functional assays.
-
Visualizations
Caption: Signaling pathway of Substance P via the NK-1 receptor and its inhibition by this compound.
Caption: General experimental workflow for a this compound cell-based calcium flux assay.
Caption: A logical troubleshooting workflow for common issues in this compound assays.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Figure 7. [Influence of binding kinetics on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting lack of spantide II effect in vivo
Welcome to the technical support center for Spantide II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving the in vivo application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor.[1][2] It is an undecapeptide analog of Substance P (SP), the natural ligand for the NK-1 receptor.[1][3] By blocking the NK-1 receptor, this compound inhibits the downstream signaling pathways normally activated by Substance P, which are often involved in inflammation, pain transmission, and vasodilation.[4]
Q2: I am not seeing the expected anti-inflammatory or analgesic effect of this compound in my in vivo model. What are the common reasons for this?
A2: A lack of effect with this compound in vivo can stem from several factors:
-
Inadequate Local Concentration: this compound is most effective when it reaches a sufficient concentration at the site of NK-1 receptor expression. For localized inflammation or pain, direct administration to the target tissue (e.g., intradermal, topical) is often more effective than systemic administration.[4][5][6]
-
Poor Bioavailability and Short Half-Life: Like many peptide-based drugs, this compound likely has poor oral bioavailability and a short plasma half-life following systemic administration due to rapid clearance and enzymatic degradation. This means the compound may be cleared from circulation before it can exert its effect.
-
Incorrect Dosage: The effective dose of this compound is highly dependent on the animal model, the route of administration, and the specific pathological condition being studied. The dosage may need to be optimized for your specific experimental setup.
-
Timing of Administration: The administration of this compound should be timed to coincide with the peak activity of Substance P in your model. This may require a pilot study to determine the optimal therapeutic window.
-
Compound Stability and Solubility: Improper storage or preparation of the this compound solution can lead to degradation or precipitation, reducing its effective concentration.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is typically soluble in water.[1] For in vivo use, sterile, pyrogen-free saline is a common vehicle. It is crucial to check the manufacturer's instructions for specific solubility information. For storage, this compound should be kept at -20°C or below to prevent degradation.[1] Once in solution, it is recommended to use it promptly or store it at 4°C for a short period. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: this compound is considered a selective antagonist for the NK-1 receptor. It has been shown to be less effective at releasing histamine from mast cells compared to its predecessor, Spantide I, and has negligible neurotoxicity.[1][2][3] However, at higher concentrations, it may show some activity at the NK-2 receptor, but it is generally considered inactive at the NK-3 receptor.[7]
Troubleshooting Guide
If you are experiencing a lack of this compound effect in your in vivo experiments, consider the following troubleshooting steps:
Problem: Lack of Efficacy After Systemic Administration (IP, IV, SC)
| Potential Cause | Troubleshooting Steps |
| Rapid Clearance/Short Half-Life | - Increase the frequency of administration (e.g., multiple doses per day).- Consider using a continuous infusion pump for sustained delivery.- Explore the use of formulation strategies to extend half-life, such as encapsulation in nanoparticles or conjugation with polymers (though this requires significant formulation development). |
| Inadequate Dose | - Perform a dose-response study to determine the optimal dose for your model.- Consult literature for similar in vivo models, keeping in mind that doses may not be directly translatable between different routes of administration or animal species. |
| Poor Tissue Penetration | - If the target tissue is accessible, consider local administration (e.g., intrathecal, intra-articular, topical) to achieve higher local concentrations.- For central nervous system targets, be aware that this compound has poor blood-brain barrier penetration. Intranigral injections have been shown to be effective, indicating direct administration is necessary for CNS effects.[8] |
| Vehicle Incompatibility | - Ensure this compound is fully dissolved in the vehicle before administration.- Use a sterile, isotonic vehicle such as 0.9% saline for injections. |
Problem: Lack of Efficacy After Local/Topical Administration
| Potential Cause | Troubleshooting Steps |
| Insufficient Skin Permeation | - For topical application in models like allergic contact dermatitis, the use of penetration enhancers such as N-methyl-2-pyrrolidone (NMP) or cysteine HCl can significantly increase the distribution of this compound into the epidermis and dermis.[5][6][9][10] |
| Incorrect Formulation | - The choice of gel or lotion formulation can impact the release and retention of this compound in the skin. Studies have shown that different gel formulations can have vastly different release profiles.[5][9][10] |
| Inadequate Local Dose | - Even with local administration, a dose-response relationship exists. Ensure the concentration of this compound in your formulation is sufficient. For example, in a rat hindpaw model of neurogenic inflammation, intradermal injection of 3 nmol of this compound showed significant inhibition, which was nearly total at 9 nmol.[4] |
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dose (Inflammation) | 3-9 nmol | Rat | Intradermal | [4] |
| Effective Dose (Pain/Behavior) | 10 µg | Rat | Intrathecal | [11] |
| Effective Concentration (Topical) | 0.5 mM (in formulation with NMP) | Mouse | Topical | [5][9][10] |
Experimental Protocols
Protocol 1: Intradermal Administration for Neurogenic Inflammation in Rat Hindpaw
This protocol is adapted from Xu et al., 1991.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., to deliver 3-9 nmol in a 50 µL injection volume).
-
Administration: Anesthetize the rat. Inject 50 µL of the this compound solution intradermally into the plantar surface of the hindpaw.
-
Induction of Inflammation: After a predetermined pre-treatment time, induce neurogenic inflammation. This can be achieved by antidromic electrical stimulation of the sciatic nerve or by intravenous injection of Substance P (e.g., 8 nmol).[4]
-
Assessment: Quantify plasma extravasation using methods such as the Evans Blue dye technique.
Protocol 2: Intrathecal Administration for Antinociception in Rats
This protocol is adapted from Wiesenfeld-Hallin et al., 1990.[11]
-
Animal Model: Male Sprague-Dawley rats with chronic intrathecal catheters.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline.
-
Administration: Inject the desired dose (e.g., up to 10 µg) in a small volume (e.g., 10 µL) through the intrathecal catheter, followed by a flush with sterile saline.
-
Assessment of Antinociception: Measure nociceptive responses using tests such as the hot-plate test at various time points after injection.
-
Challenge (optional): To confirm antagonism, the effect of intrathecally administered Substance P (e.g., 1 µg) on behavior (like scratching and biting) can be assessed with and without pre-treatment with this compound.[11]
Visualizations
Signaling Pathways
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist, and galanin inhibit plasma extravasation induced by antidromic C-fiber stimulation in rat hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of topical formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Percutaneous absorption and anti-inflammatory effect of a substance P receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intranigral substance P stimulation of striatal dopamine release is inhibited by this compound: a new tachykinin antagonist without apparent neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antinociceptive and substance P antagonistic effects of intrathecally injected this compound in rat: no signs of motor impairment or neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
spantide II stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper handling of Spantide II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective undecapeptide antagonist of the Neurokinin-1 receptor (NK-1R).[1][2][3] It functions by competitively blocking the binding of Substance P (SP) to the NK-1R, thereby inhibiting the pro-inflammatory signaling pathways activated by SP.[2][4] This makes this compound a valuable tool for research into inflammatory conditions, particularly those involving the skin.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability and prevent degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C or below[1][5] | Refer to manufacturer's expiry date | Store in a desiccator to protect from moisture. |
| Stock Solution | -80°C | Up to 6 months[2][6] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | -20°C | Up to 1 month[2][6] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water at a concentration of 1 mg/mL.[1] For sterile applications, it is recommended to reconstitute with sterile water and then filter the solution through a 0.22 µm filter.
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
This is a common issue that can arise from improper handling or storage, leading to the degradation of the peptide.
Possible Causes and Solutions:
-
Degradation due to pH: this compound is most stable in aqueous solutions with a pH between 3 and 5.[7] It is susceptible to degradation at pH values below 2 and above 5.[7]
-
Recommendation: Ensure that the pH of your experimental buffers and solutions is within the optimal range of 3-5.
-
-
Hydrolysis and Oxidation: The major degradation pathways for this compound in aqueous solutions are hydrolysis, racemization, cleavage, and the formation of diketopiperazine.[7] Oxidation can also occur, particularly in the presence of oxidizing agents.[7]
-
Recommendation: Prepare solutions fresh whenever possible. If you must store solutions, follow the recommended storage conditions and avoid repeated freeze-thaw cycles. Protect from light and consider using deoxygenated buffers for long-term experiments.
-
-
Improper Storage: Storing this compound at room temperature or for extended periods at -20°C can lead to significant degradation.
Problem: My this compound solution appears cloudy or has precipitated.
This may indicate solubility issues or degradation of the peptide.
Possible Causes and Solutions:
-
Exceeding Solubility Limit: While this compound is soluble in water at 1 mg/mL, attempting to create more concentrated solutions may lead to precipitation.
-
Recommendation: Do not exceed the recommended solubility of 1 mg/mL in water. If a higher concentration is required, consider alternative solvents, but be aware that this may impact stability.
-
-
Peptide Aggregation: Over time, peptides in solution can aggregate, leading to cloudiness.
-
Recommendation: Briefly sonicate the solution to aid in dissolving any aggregates. If the solution remains cloudy, it may be degraded and should be discarded.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound in a given formulation over time.
Methodology:
-
Sample Preparation: Prepare your this compound formulation and store it under the desired experimental conditions (e.g., different temperatures, pH values). At specified time points, withdraw an aliquot of the sample.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the same solvent as your sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV detector at a wavelength of 214 nm.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Create a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound remaining in your samples at each time point by using the standard curve.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Visualizations
Caption: this compound antagonizes the NK-1R signaling pathway.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and degradation profiles of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spantide II in CNS Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Spantide II in Central Nervous System (CNS) studies. Our goal is to help you mitigate potential, though infrequently reported, neurotoxic effects and ensure the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered neurotoxic?
A1: this compound was specifically designed to be a potent tachykinin antagonist with negligible neurotoxicity, an improvement over its predecessor, Spantide I.[1][2][3][4][5][6][7] Histological examinations in rats after intrathecal administration of high doses of this compound revealed no pathological changes in the spinal cord.[4] It is generally considered to be non-neurotoxic.[1][3][5]
Q2: Why was this compound developed?
A2: this compound was developed as a more potent and safer alternative to Spantide I.[8] It exhibits a higher antagonistic potency at Substance P receptors and, crucially, has a lower tendency to cause histamine release from mast cells, a significant side effect of Spantide I.[2][8] The structural modifications in this compound, particularly the replacement of D-Arg1 and Lys3, were made to eliminate the neurological side effects observed with the original spantide.[1][3][5][7]
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used as a selective and potent antagonist of the neurokinin-1 (NK-1) receptor, which is the preferred receptor for Substance P.[2] This makes it a valuable tool for studying the roles of Substance P and the NK-1 receptor in various physiological and pathological processes within the CNS and peripheral tissues, including inflammation and pain signaling.[2][9]
Q4: I am observing unexpected neuronal death in my cultures treated with this compound. What could be the cause?
A4: While this compound is designed to be non-neurotoxic, unexpected cell death could stem from several factors unrelated to the inherent properties of the molecule. These may include:
-
Reagent Purity and Quality: Impurities from the synthesis process or degradation of the peptide over time can introduce cytotoxic elements.
-
High Concentrations or Prolonged Exposure: The original studies establishing its safety profile may not cover all experimental conditions. Very high concentrations or long-term continuous exposure might have effects not previously documented.
-
Sub-optimal Experimental Conditions: Factors such as the choice of solvent (vehicle), pH of the medium, or interactions with other components in your assay system could contribute to cytotoxicity.
-
Cell Type Specificity: While general neurotoxicity is negligible, specific neuronal subtypes could potentially exhibit higher sensitivity under certain conditions.
We recommend consulting the Troubleshooting Guide below for a systematic approach to identifying the source of the issue.
Troubleshooting Guide: Minimizing Unexpected Neurotoxicity
If you are encountering unexpected neurotoxicity in your CNS studies involving this compound, follow these steps to diagnose and resolve the issue.
Step 1: Verify Reagent Quality and Handling
Issue: The observed toxicity may originate from the this compound reagent itself.
| Troubleshooting Action | Rationale |
| Confirm Certificate of Analysis (CoA): | Check the purity of your this compound lot (>95% is recommended). Note the salt form (e.g., TFA salt), as counter-ions can be toxic at high concentrations. |
| Proper Storage: | Store this compound at -20°C or below as recommended to prevent degradation.[2] Avoid repeated freeze-thaw cycles. |
| Fresh Stock Solutions: | Prepare fresh stock solutions for your experiments. Peptides in solution can degrade over time. |
| Test a New Batch: | If possible, obtain a new batch of this compound from a reputable supplier to rule out lot-to-lot variability. |
Step 2: Optimize Experimental Conditions
Issue: The experimental protocol or conditions may be contributing to neuronal stress or death.
| Troubleshooting Action | Rationale |
| Vehicle Control: | Run a vehicle-only control to ensure the solvent used to dissolve this compound (e.g., water, DMSO) is not toxic at the final concentration used in your experiment. |
| Dose-Response Curve: | Perform a dose-response experiment to determine if the toxicity is concentration-dependent. Start with the lowest effective concentration reported in the literature. |
| Time-Course Analysis: | Assess cell viability at multiple time points to understand the kinetics of the toxic effect. |
| pH and Osmolality: | Ensure that the addition of your this compound stock solution does not significantly alter the pH or osmolality of your culture medium. |
| Solubility: | This compound is soluble in water (1 mg/mL).[2] Ensure it is fully dissolved, as precipitates can cause non-specific toxic effects. |
Step 3: Assess the Mechanism of Cell Death
Issue: Understanding how the neurons are dying can provide clues to the source of toxicity.
Workflow for Assessing Neurotoxicity
Caption: Workflow for diagnosing the mechanism of unexpected cell death.
| Recommended Assay | Principle | Interpretation of Positive Result |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[10][11][12] | Suggests necrotic or late apoptotic cell death. |
| MTT/MTS Assay | Colorimetric assay that measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases. | Indicates a reduction in cell viability, potentially due to mitochondrial dysfunction. |
| Caspase Activity Assay | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Points towards programmed cell death (apoptosis) as the mechanism of cell death.[13][14][15][16][17] |
| Mitochondrial Membrane Potential Assay | Uses fluorescent dyes to assess the integrity of the mitochondrial membrane potential, which is crucial for ATP production. | A decrease in membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.[18][19][20][21][22] |
Detailed Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard colorimetric LDH assay kits.
-
Cell Plating: Seed neurons in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize.
-
Treatment: Treat cells with this compound at various concentrations. Include a vehicle control, a positive control for cytotoxicity (e.g., Triton X-100 lysis buffer), and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 2: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate for caspase-3 and -7.
-
Cell Plating and Treatment: Plate and treat cells in a 96-well white-walled plate suitable for luminescence measurements, as described for the LDH assay.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Signaling and Experimental Logic Diagrams
Substance P / NK-1R Signaling Pathway
Caption: this compound competitively antagonizes the NK-1 receptor.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. pnas.org [pnas.org]
- 4. Antinociceptive and substance P antagonistic effects of intrathecally injected this compound in rat: no signs of motor impairment or neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity. | Semantic Scholar [semanticscholar.org]
- 8. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yenepoya.res.in [yenepoya.res.in]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Neuronal caspase 2 activity and function requires RAIDD, but not PIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Imaging Reveals Dissociation between Caspase Activation and Acute Neuronal Death in Tangle-Bearing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspases: Therapeutic Targets in Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
Spantide II Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Spantide II dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, which is the primary receptor for Substance P.[1][2] It is an undecapeptide analog of Substance P with a modified amino acid sequence that confers higher potency and reduced side effects, such as histamine release and neurotoxicity, compared to its predecessor, Spantide I.[3][2] By blocking the NK-1 receptor, this compound inhibits the downstream signaling cascade initiated by Substance P, which is involved in neurogenic inflammation, pain transmission, and smooth muscle contraction.
Q2: What are the recommended storage and solubility parameters for this compound?
For optimal stability, this compound should be stored at -20°C or below in its lyophilized form.[4] The peptide is soluble in water at a concentration of 1 mg/mL.[4] For in vitro experiments, it is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Q3: At which tachykinin receptors is this compound active?
This compound is a competitive antagonist primarily at the NK-1 receptor and also shows activity at the NK-2 receptor.[1] However, it does not exhibit antagonistic effects at the NK-3 receptor.[1] Its potency is significantly higher at the NK-1 receptor compared to the NK-2 receptor.
Quantitative Data Summary
The following tables summarize the antagonistic potency of this compound from various in vitro studies.
Table 1: Antagonistic Potency of this compound
| Parameter | Value | Tissue/Assay | Species | Reference |
| pA2 | 7.7 | Taenia Coli | Guinea Pig | [3] |
| pIC50 | 6.0 | Iris Sphincter | Rabbit | [3] |
| pKB | 7.08 | Ileum | Guinea Pig | [5] |
Table 2: Comparative Potency of Spantide Analogs at the NK-1 Receptor
| Compound | Relative Potency | Reference |
| This compound | > Spantide III > Spantide I | [1] |
| This compound | ~10 times more potent than Spantide I | [6] |
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This protocol outlines the procedure for determining the antagonistic effect of this compound on Substance P-induced smooth muscle contraction in isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Substance P
-
This compound
-
Organ bath with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is isolated and placed in a petri dish containing Tyrode's solution and bubbled with carbogen gas.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm piece of the ileum is mounted in an organ bath containing Tyrode's solution at 37°C and continuously gassed with carbogen.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
A cumulative concentration-response curve for Substance P is established by adding increasing concentrations of the agonist to the organ bath.
-
The tissue is then washed, and after a recovery period, it is incubated with a known concentration of this compound for 20-30 minutes.
-
A second cumulative concentration-response curve for Substance P is then generated in the presence of this compound.
-
The rightward shift of the Substance P dose-response curve is used to calculate the pA2 value for this compound.
Neurogenic Plasma Extravasation Assay in Rat Paw
This protocol describes the induction of neurogenic plasma extravasation and its inhibition by this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., urethane)
-
Evans Blue dye (50 mg/kg)
-
Substance P or capsaicin (for induction)
-
This compound
-
Saline solution
-
Spectrophotometer
Procedure:
-
Rats are anesthetized.
-
Evans Blue dye (50 mg/kg in saline) is injected intravenously via the tail vein. The dye binds to plasma albumin and is used to quantify plasma extravasation.
-
After 5 minutes, a pro-inflammatory agent (e.g., Substance P or capsaicin) is injected intradermally into the plantar surface of the hind paw to induce plasma extravasation.
-
For the antagonist studies, this compound is co-injected with the pro-inflammatory agent, or administered systemically prior to induction.
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the paw skin is dissected.
-
The extravasated Evans Blue dye is extracted from the tissue using formamide.
-
The concentration of the extracted dye is quantified by measuring the absorbance at 620 nm using a spectrophotometer.
-
The reduction in dye extravasation in the presence of this compound is used to determine its inhibitory potency.
Troubleshooting Guide for this compound Dose-Response Curves
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak antagonistic effect | This compound degradation: Improper storage or handling. | Store lyophilized peptide at -20°C or below. Prepare fresh stock solutions for each experiment and avoid multiple freeze-thaw cycles. |
| Incorrect concentration: Errors in dilution or calculation. | Double-check all calculations and ensure accurate pipetting. Perform serial dilutions carefully. | |
| Low receptor expression: The cell line or tissue used may have low levels of NK-1 receptors. | Use a cell line known to express high levels of NK-1 receptors or a tissue known to be responsive to Substance P (e.g., guinea pig ileum). | |
| High variability between replicates | Inconsistent incubation times: Variation in the pre-incubation time with this compound. | Ensure a consistent pre-incubation period for all experiments to allow the antagonist to reach equilibrium with the receptors. |
| Peptide adsorption: this compound may adsorb to plasticware, reducing the effective concentration. | Use low-adsorption microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay. | |
| Shift in the baseline response | Histamine release: Although less than Spantide I, high concentrations of this compound may still cause some histamine release, affecting baseline in some tissues. | Use the lowest effective concentration of this compound. If histamine release is suspected, consider using an antihistamine in the buffer. |
| Incomplete dose-response curve | Limited solubility: this compound may precipitate at higher concentrations. | Ensure the peptide is fully dissolved in an appropriate solvent before adding to the assay buffer. Do not exceed the recommended solubility limit. |
| Insufficient concentration range: The tested concentrations of this compound are not high enough to achieve maximal inhibition. | Extend the concentration range of this compound in subsequent experiments. |
Visualizations
Caption: NK-1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Dose-Response Curve with this compound.
References
- 1. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for spantide II to release histamine
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for Spantide II to release histamine.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause histamine release?
A1: Yes, this compound has been shown to cause the release of histamine from mast cells. However, it is reported to be less potent in this regard compared to its predecessor, Spantide I.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent competitive antagonist of the neurokinin-1 (NK-1) receptor, blocking the activity of Substance P (SP).[1][2][3] This is its intended therapeutic action, primarily for controlling inflammation.[2]
Q3: What is the mechanism behind this compound-induced histamine release?
A3: The histamine-releasing effect of this compound and other SP analogs is not mediated by the NK-1 receptor. Instead, it is understood to occur through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This receptor is activated by a variety of cationic molecules, including neuropeptides like Substance P.[4][5]
Q4: Is the histamine release observed with this compound clinically significant?
A4: this compound was specifically designed to have a low histamine-releasing effect and negligible neurotoxicity compared to earlier Substance P antagonists.[1][3] While it can induce histamine release in in-vitro settings, the in-vivo significance would depend on the concentration achieved at the site of administration and the sensitivity of the mast cell population.
Troubleshooting Guide: this compound-Induced Histamine Release Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High background histamine release in control samples | 1. Mast cell damage during isolation or handling. 2. Contamination of reagents or labware. 3. Spontaneous degranulation of mast cells. | 1. Handle cells gently during isolation and washing steps. Use appropriate buffers. 2. Use sterile, pyrogen-free reagents and labware. 3. Ensure cells are healthy and not overly sensitive. Check the viability of the mast cell preparation. |
| No or low histamine release with this compound | 1. Inactive this compound (degradation). 2. Low concentration of this compound used. 3. Mast cell population is unresponsive. 4. Issues with the histamine detection assay. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately. 2. Perform a concentration-response experiment to determine the optimal concentration. 3. Use a positive control (e.g., Substance P, compound 48/80) to confirm that the mast cells are capable of degranulating. 4. Validate the histamine detection assay with known standards. |
| High variability between replicate wells | 1. Inconsistent cell numbers per well. 2. Inaccurate pipetting of reagents. 3. Uneven temperature distribution during incubation. | 1. Ensure a homogenous cell suspension before plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Use an incubator with stable and uniform temperature. Avoid stacking plates. |
| Unexpected results with other tachykinin antagonists | Different antagonists have varying effects on histamine release. | Be aware that not all tachykinin antagonists will have the same off-target effects on mast cells. It is important to characterize each compound individually. |
Data Presentation
While the foundational study by Håkanson et al. (1990) established that this compound is less effective than Spantide I at releasing histamine from rat peritoneal mast cells, the specific quantitative data (e.g., EC50 values or concentration-response curves) from this original comparison is not detailed in the widely available abstracts.[1] Subsequent studies have focused on the NK-1 antagonist properties of this compound.[6]
For illustrative purposes, the table below is a template for how such comparative data would be presented.
| Compound | EC50 for Histamine Release (µM) | Maximum Histamine Release (%) | Reference |
| Spantide I | Data not available in searched resources | Data not available in searched resources | Håkanson et al., 1990 |
| This compound | Data not available in searched resources | Data not available in searched resources | Håkanson et al., 1990 |
| Substance P | ~1.8 - 5.9 | ~55% (in LAD2 cells) | [7] |
| Compound 48/80 | Varies by cell type and batch | Potent histamine releaser | [8] |
Experimental Protocols
Key Experiment: In-Vitro Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is a synthesized methodology based on common practices for assessing mast cell degranulation induced by secretagogues like Substance P and its analogs.
1. Isolation of Rat Peritoneal Mast Cells:
-
Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley strain) in accordance with institutional guidelines.
-
Inject 15-20 mL of sterile, chilled buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it into a centrifuge tube on ice.
-
Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a fresh buffer.
-
To purify mast cells, the cell suspension can be layered over a density gradient (e.g., Percoll) and centrifuged. Mast cells will form a distinct layer.
-
Collect the mast cell layer, wash with buffer, and resuspend in a suitable buffer for the assay (e.g., Tyrode's buffer).
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
2. Histamine Release Assay:
-
Aliquot the purified mast cell suspension into microcentrifuge tubes or a 96-well plate.
-
Prepare serial dilutions of this compound, Spantide I (as a comparator), and a positive control (e.g., Substance P or compound 48/80) in the assay buffer. Also, prepare a buffer-only control for spontaneous histamine release.
-
Add the different concentrations of the test compounds to the mast cell suspensions.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C. Neuropeptide-induced histamine release is typically rapid.
-
To stop the reaction, place the tubes/plate on ice and centrifuge at a higher speed (e.g., 400 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
To determine the total histamine content, lyse a separate aliquot of cells (e.g., with Triton X-100 or by freeze-thawing).
3. Histamine Quantification:
-
The histamine concentration in the supernatants can be measured using various methods, such as:
- Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and specific method using an antibody against histamine.
- High-Performance Liquid Chromatography (HPLC) with fluorometric detection: A highly quantitative method that involves derivatization of histamine to a fluorescent product.
- Fluorometric Assay: Based on the condensation of histamine with o-phthalaldehyde (OPA).
4. Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Plot the percentage of histamine release against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of this compound-Induced Histamine Release
Caption: Signaling pathway of this compound-induced mast cell degranulation via the MRGPRX2 receptor.
Experimental Workflow for Histamine Release Assay
Caption: Workflow for measuring this compound-induced histamine release from rat peritoneal mast cells.
References
- 1. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 6. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P Signaling Controls Mast Cell Activation, Degranulation, and Nociceptive Sensitization in a Rat Fracture Model of Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
addressing spantide II batch to batch variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of Spantide II in experimental settings, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic undecapeptide (an 11 amino acid peptide) that functions as a competitive antagonist of the Neurokinin-1 receptor (NK-1R).[1][2] Its primary ligand is Substance P (SP). By binding to NK-1R, this compound blocks the pro-inflammatory and other signaling pathways typically initiated by Substance P.[1][2] It is a more potent antagonist than its predecessor, Spantide I, and has the added benefit of being less effective at causing histamine release from mast cells.[1]
Q2: What are the main applications of this compound in research?
This compound is primarily used in research to investigate the roles of Substance P and the NK-1R in various physiological and pathological processes. A significant area of application is in studying inflammation, particularly in skin conditions like psoriasis and contact dermatitis.[1] It is also utilized in studies related to pain perception and neurogenic inflammation.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintaining the integrity and activity of this compound.
-
Lyophilized Powder: Store desiccated at -20°C or below.[2] When stored correctly, the lyophilized powder can be stable for extended periods. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.
-
In Solution: Long-term storage of this compound in solution is not recommended due to its susceptibility to degradation.[3] If a stock solution must be prepared in advance, it should be aliquoted into tightly sealed vials and stored at -20°C for short-term use (generally up to one month). For optimal results, solutions should be prepared fresh on the day of the experiment. This compound shows maximum stability in aqueous solutions at a pH between 3 and 5. It is susceptible to degradation at a pH below 2 and above 5.
Q4: What level of purity should I expect for research-grade this compound, and why is it important?
For most research applications, a purity of >95% as determined by HPLC is recommended.[2] The purity of the peptide is crucial because impurities, which can include truncated or modified peptide sequences from the synthesis process, can lead to unreliable and irreproducible experimental results. These impurities might have off-target effects or interfere with the binding of this compound to the NK-1R, potentially causing misleading data.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results between different batches of this compound.
This is a common problem that can often be traced back to variations in the purity and integrity of the peptide.
| Potential Cause | Troubleshooting Steps |
| Variable Purity Between Batches | 1. Review the Certificate of Analysis (CoA): Always compare the HPLC and Mass Spectrometry (MS) data for each batch. Look for differences in the purity percentage and the presence of unexpected peaks in the chromatogram. 2. Request Purity Re-analysis: If you suspect a significant deviation, contact the supplier and request a re-analysis of the batch . 3. Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the effective concentration for your specific assay. This can help normalize for slight variations in potency. |
| Degradation of this compound | 1. Check Storage Conditions: Ensure that both the lyophilized powder and any prepared solutions have been stored at the correct temperature and protected from moisture. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. This compound can degrade in aqueous solutions, especially at non-optimal pH. 3. Consider pH of Experimental Buffer: The stability of this compound is pH-dependent, with optimal stability between pH 3-5. If your experimental buffer is outside this range, the peptide may be degrading during the experiment. |
| Presence of Synthesis-Related Impurities | 1. Examine Mass Spectrometry Data: Look for masses corresponding to common peptide synthesis impurities such as deletion sequences (missing one or more amino acids) or truncated sequences. The presence of Tryptophan (Trp) in the this compound sequence can sometimes lead to side reactions during synthesis and cleavage from the resin. 2. Functional Assay Validation: If you have a reliable positive control for NK-1R antagonism, use it to confirm that your assay is working correctly. This can help differentiate between a problem with the this compound batch and an issue with the experimental setup. |
Issue 2: Poor solubility of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Start with Distilled Water: this compound is generally soluble in water up to 1 mg/mL.[2] 2. Use of Acidic Buffer: For peptides with a net positive charge (this compound has basic residues), dissolving in a slightly acidic buffer can improve solubility. 3. Sonication: If the peptide does not dissolve readily, gentle sonication can be used to aid dissolution. |
| Aggregation | 1. Prepare Dilute Solutions: If you are working with high concentrations, try preparing a more dilute stock solution. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution will prevent repeated freezing and thawing, which can promote aggregation. |
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 1667.7 g/mol | [2] |
| Sequence (3-letter) | e-nicotinoyl-D-Lys-Pro-3Pal-Pro-(3,4Cl)D-Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 | [2] |
| Purity (recommended) | >95% (HPLC) | [2] |
| Storage (lyophilized) | -20°C or below, desiccated | [2] |
| Solubility | Water (up to 1 mg/mL) | [2] |
Reported Potency of this compound
| Assay | Value | Reference |
| pA2 value (guinea pig taenia coli) | 7.7 | [1] |
| pIC50 value (rabbit iris sphincter) | 6.0 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Experimental Protocols
Protocol: In Vitro Inhibition of Substance P-Induced Calcium Mobilization
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell line expressing the human NK-1 receptor.
1. Cell Culture and Plating:
- Culture human NK-1R expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with the NK-1R gene) in appropriate media.
- Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, distilled water.
- Substance P Stock Solution: Prepare a 1 mM stock solution of Substance P in sterile, distilled water.
- Assay Buffer: Prepare a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Calcium Indicator Dye: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
3. Cell Loading with Calcium Indicator Dye:
- Remove the culture medium from the wells.
- Add the calcium indicator dye solution to each well and incubate for 30-60 minutes at 37°C.
- Wash the cells gently with the assay buffer to remove excess dye.
4. Antagonist Pre-incubation:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (assay buffer only).
- Incubate the plate for 15-30 minutes at room temperature.
5. Agonist Stimulation and Signal Detection:
- Prepare a solution of Substance P in the assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80), as determined from a prior dose-response experiment.
- Using a fluorescence plate reader equipped with an automated injection system, inject the Substance P solution into the wells.
- Measure the fluorescence intensity before and after the addition of Substance P. The signal should be read kinetically for at least 60-120 seconds.
6. Data Analysis:
- The increase in fluorescence upon Substance P addition corresponds to an increase in intracellular calcium.
- Calculate the inhibitory effect of this compound at each concentration by comparing the response in the presence of the antagonist to the response with Substance P alone.
- Generate a dose-response curve and calculate the IC50 value for this compound.
Visualizations
Caption: this compound competitively antagonizes the NK-1R signaling pathway.
Caption: Workflow for mitigating this compound batch-to-batch variability.
References
Validation & Comparative
A Comparative Guide: Spantide II Versus Non-Peptide NK-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the peptide-based Neurokinin-1 (NK-1) receptor antagonist, Spantide II, and the class of non-peptide NK-1 receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific preclinical or research needs.
Introduction to NK-1 Receptor Antagonists
The Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1R signaling pathway is implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and emesis. Consequently, antagonists of the NK-1R have been developed as therapeutic agents and research tools. These antagonists can be broadly categorized into two classes: peptide-based antagonists, such as this compound, and non-peptide antagonists, a class that includes clinically approved drugs.
This compound is an undecapeptide analog of Substance P, designed as a competitive antagonist of the NK-1 receptor.[1] It is more potent and has a lower histamine-releasing effect compared to its predecessor, Spantide I.[2] Due to its peptidic nature, this compound is primarily utilized as a research tool in in vitro and in vivo studies of neurogenic inflammation, particularly in dermal applications.[3][4]
Non-peptide NK-1 antagonists represent a diverse group of small molecules developed to overcome the inherent pharmacokinetic limitations of peptide-based antagonists. This class includes compounds like aprepitant, fosaprepitant, rolapitant, and casopitant, which have gained regulatory approval for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][6] Their favorable oral bioavailability and metabolic stability have made them successful therapeutic agents and valuable tools in a wide range of research applications, including oncology and neuropharmacology.[7][8]
Data Presentation
The following tables summarize the quantitative data comparing the performance of this compound with various non-peptide NK-1 antagonists.
Table 1: In Vitro Receptor Binding Affinity and Potency
This table presents the binding affinity (Ki), potency (pA2), and inhibitory concentration (pIC50) of this compound and a selection of non-peptide NK-1 antagonists for the NK-1 receptor. Lower Ki values and higher pA2/pIC50 values indicate greater affinity and potency.
| Compound | Class | Species/Tissue | Assay Type | pA2 | pIC50 | Ki (nM) | Reference |
| This compound | Peptide | Guinea Pig Taenia Coli | Functional Assay | 7.7 | - | - | [2] |
| This compound | Peptide | Rabbit Iris Sphincter | Functional Assay | - | 6.0 | - | [2] |
| (+/-)-CP-96,345 | Non-peptide | Guinea Pig Ileum | Functional Assay | 8.11 | - | - | [9] |
| Aprepitant | Non-peptide | Human | Radioligand Binding | - | - | 0.1-0.2 | [6] |
| L-733,060 | Non-peptide | Human | Radioligand Binding | - | - | 0.08 | [10] |
| T-2328 | Non-peptide | - | - | - | - | Subnanomolar (16x lower than aprepitant) | [6] |
Table 2: Pharmacokinetic Properties
This table compares the key pharmacokinetic parameters of this compound and several non-peptide NK-1 antagonists. The data for this compound is limited due to its peptidic nature, which generally results in poor oral bioavailability and rapid degradation.
| Compound | Class | Administration Route | Oral Bioavailability (%) | Plasma Half-life (t½) | Reference |
| This compound | Peptide | N/A (typically local or systemic injection in research) | Expected to be very low | Expected to be short | General peptide properties |
| Aprepitant | Non-peptide | Oral | ~60-65% | 9-13 hours | [5] |
| Rolapitant | Non-peptide | Oral | High | ~180 hours | [5] |
| Casopitant | Non-peptide | Oral | - | - | [5] |
| Netupitant | Non-peptide | Oral | High | ~96 hours | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for NK-1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the NK-1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK-1 receptor.
Materials:
-
Cell membranes expressing the NK-1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Substance P or other high-affinity radiolabeled NK-1R antagonist)
-
Test compound (this compound or non-peptide antagonist)
-
Non-specific binding control (a high concentration of an unlabeled NK-1R ligand, e.g., unlabeled Substance P or aprepitant)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of the test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Substance P-Induced Plasma Extravasation in Rodents
This in vivo protocol is used to assess the anti-inflammatory efficacy of NK-1 receptor antagonists.
Objective: To evaluate the ability of a test compound to inhibit Substance P-induced plasma extravasation.
Materials:
-
Rodents (e.g., rats or mice)
-
Substance P
-
Test compound (this compound or non-peptide antagonist)
-
Evans Blue dye (a marker for plasma extravasation)
-
Anesthetic
-
Saline solution
-
Formamide (for dye extraction)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animals.
-
Dye Administration: Inject Evans Blue dye intravenously. The dye binds to plasma albumin and is used to quantify the extent of plasma leakage.
-
Test Compound Administration: Administer the test compound (e.g., intravenously, intraperitoneally, or orally) at a predetermined time before the Substance P challenge. Administer the vehicle to the control group.
-
Substance P Challenge: After a set time, inject Substance P intradermally at a specific site (e.g., the dorsal skin of the paw or back) to induce localized plasma extravasation. Inject saline at a control site.
-
Euthanasia and Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer at a wavelength of approximately 620 nm.
-
Data Analysis:
-
Calculate the amount of Evans Blue dye extravasated at each injection site.
-
Compare the amount of dye extravasation in the test compound-treated group to the vehicle-treated control group.
-
Calculate the percentage of inhibition of plasma extravasation for the test compound.
-
Mandatory Visualization
NK-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of Substance P to the NK-1 receptor, leading to downstream cellular responses.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of topical formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 9. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spantide II: A Comparative Guide to its Tachykinin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Spantide II's interaction with the three main tachykinin receptors: NK1, NK2, and NK3. This compound, a synthetic undecapeptide, is a potent antagonist of the substance P (NK1) receptor.[1][2] However, its cross-reactivity with other tachykinin receptors is a critical factor for its experimental use and potential therapeutic development. This document summarizes key experimental data on its binding affinity and functional antagonism, details the methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Receptor Activity
This compound exhibits a clear preference for the NK1 receptor, with significant but lesser activity at the NK2 receptor and a lack of activity at the NK3 receptor. This selectivity profile is crucial for interpreting experimental results and for the design of studies targeting specific tachykinin pathways.
Quantitative Data Summary
Table 1: Functional Antagonist Potency of this compound at Tachykinin Receptors
| Receptor | Antagonist Potency (pA2) | Species/Tissue | Reference |
| NK1 | 7.7 | Guinea Pig Taenia Coli | [3] |
| NK1 | ~6.5 - 7.5 | Rabbit Jugular Vein | [4] |
| NK2 | ~5.9 - 7.2 | Rabbit Pulmonary Artery | [4] |
| NK3 | Inactive | Rat Portal Vein | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
A study utilizing recombinant human tachykinin receptors expressed in CHO cells and a calcium mobilization assay provided a qualitative comparison of the Spantide family of antagonists. The results indicated that this compound is a competitive antagonist at the NK1 and NK2 receptors, but it failed to antagonize NK3 receptor-mediated responses. The rank order of antagonist potency at the human NK1 receptor was determined to be this compound > Spantide III > Spantide I. Conversely, the rank order of potency at the human NK2 receptor was Spantide III > this compound > Spantide I.[5]
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed descriptions of the typical experimental protocols used to assess the binding affinity and functional antagonism of compounds like this compound at tachykinin receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands:
-
NK1: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P
-
NK2: [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A
-
NK3: [³H]-Senktide or [¹²⁵I-MePhe⁷]-Neurokinin B
-
-
Test Compound: this compound
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in blocking agonist-induced activation of NK1, NK2, and NK3 receptors.
Materials:
-
Cells: Recombinant cell lines (e.g., CHO or HEK293) stably expressing one of the human tachykinin receptors (NK1, NK2, or NK3) and a calcium-sensitive photoprotein like aequorin or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonists:
-
NK1: Substance P
-
NK2: Neurokinin A
-
NK3: Neurokinin B or Senktide
-
-
Antagonist: this compound
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Luminometer or Fluorescence Plate Reader: To measure the light output from aequorin or the fluorescence of the calcium indicator dye.
Procedure:
-
Cell Preparation: Cells are plated in a multi-well plate and, if necessary, loaded with a calcium-sensitive dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: The specific agonist for the receptor being tested is added to the wells to stimulate the receptor.
-
Signal Detection: The resulting increase in intracellular calcium is measured as a luminescent or fluorescent signal.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced signal is quantified. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value. Alternatively, an IC50 value can be determined from the concentration-response curve of the antagonist.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the tachykinin signaling pathway and a typical experimental workflow.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aprepitant and Spantide II for NK-1 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Neurokinin-1 (NK-1) receptor antagonists: aprepitant, a small molecule drug, and spantide II, a peptide-based antagonist. The objective of this document is to furnish researchers with the necessary data and methodologies to make informed decisions in the context of NK-1 receptor research and drug development.
Introduction to NK-1 Receptor Antagonists
The NK-1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P (SP), a neuropeptide involved in numerous physiological processes including pain transmission, inflammation, and emesis. Blockade of the NK-1 receptor has therapeutic applications in various conditions, most notably in the prevention of chemotherapy-induced and postoperative nausea and vomiting. Aprepitant is a potent and selective non-peptide NK-1 receptor antagonist that is orally bioavailable and approved for clinical use.[1][2][3] this compound is a synthetic undecapeptide antagonist of Substance P, recognized for its high potency at the NK-1 receptor.[4][5] This guide delves into a quantitative comparison of their performance in blocking the NK-1 receptor, supported by experimental data and detailed protocols.
Quantitative Comparison of Receptor Blockade
The efficacy of aprepitant and this compound in blocking the NK-1 receptor has been quantified using various pharmacological parameters. The following table summarizes the key data points for each antagonist.
| Parameter | Aprepitant | This compound | Reference |
| IC50 (human NK-1R) | 0.1 nM | Not Reported | [2] |
| Ki (human NK-1R, estimated) | ~0.05 nM* | Not Reported | Calculated |
| pKB | Not Reported | 7.08 | [6] |
| KB | Not Reported | ~83.2 nM | Calculated |
| Receptor Selectivity | Highly selective for NK-1R over NK-2R and NK-3R | More potent at NK-1R than NK-2R or NK-3R | [2][6] |
| Chemical Nature | Non-peptide, small molecule | Peptide | [1][5] |
Note: The Ki for aprepitant was estimated from the reported IC50 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the concentration of the radioligand [L] is approximately equal to its Kd.
Signaling Pathway and Antagonist Interaction
The binding of Substance P to the NK-1 receptor initiates a signaling cascade that results in various cellular responses. Both aprepitant and this compound act by competitively inhibiting this binding, thereby blocking the downstream signaling.
NK-1 Receptor Signaling Pathway and Points of Antagonism
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Displacement)
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Workflow for a Competitive Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P).
-
Add increasing concentrations of the unlabeled competitor (aprepitant or this compound).
-
For determining non-specific binding, add a high concentration of a known NK-1 receptor antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Functional Assay: Substance P-Induced Calcium Mobilization
This assay measures the functional antagonism of the NK-1 receptor by quantifying the inhibition of Substance P-induced intracellular calcium release.
Detailed Methodology:
-
Cell Preparation:
-
Culture CHO cells stably expressing the human NK-1 receptor in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove any extracellular dye.
-
-
Compound Incubation:
-
Add varying concentrations of the antagonist (aprepitant or this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a fixed concentration of Substance P to all wells to stimulate the NK-1 receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the Substance P-induced calcium response.
-
Conclusion
Both aprepitant and this compound are effective antagonists of the NK-1 receptor, albeit with distinct chemical properties and potencies. Aprepitant, a non-peptide small molecule, exhibits very high affinity for the human NK-1 receptor, with an IC50 in the sub-nanomolar range. This compound, a peptide-based antagonist, also demonstrates potent antagonism, though its binding affinity appears to be lower than that of aprepitant based on the available data. The choice between these two antagonists will depend on the specific requirements of the research, including the desired mode of administration, duration of action, and the experimental system being used. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the pharmacological profiles of these and other NK-1 receptor antagonists.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. genscript.com [genscript.com]
- 6. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NK1 Receptor Antagonists: Spantide II vs. L-733,060
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Neurokinin-1 (NK1) receptor antagonists: the peptide-based Spantide II and the non-peptide molecule L-733,060. Both compounds are instrumental in research investigating the physiological and pathological roles of Substance P and the NK1 receptor, which are implicated in inflammation, pain, and various neurological disorders.
At a Glance: this compound vs. L-733,060
| Feature | This compound | L-733,060 |
| Molecular Type | Peptide (undecapeptide analog of Substance P) | Non-peptide, small molecule |
| Primary Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor |
| Mechanism of Action | Competitive antagonist of Substance P at the NK1 receptor | Selective, high-affinity antagonist of the NK1 receptor |
| Key Characteristics | Potent, but with potential for histamine release and neurotoxic effects at higher concentrations.[1][2][3] | Orally active, selective antagonist with antidepressant and anxiolytic effects observed in animal studies.[4][5] |
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and L-733,060. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/Assay System | Reference |
| pA2 | 7.7 | Guinea pig taenia coli | [3] |
| pIC50 | 6.0 | Rabbit iris sphincter | [3] |
| pA2 | ~6.5-7.5 | Rabbit jugular vein (NK1 receptor) | [6] |
Table 2: Binding Affinity and Potency of L-733,060
| Parameter | Value | Species/Assay System | Reference |
| Ki | 0.08 nM | Human NK1 receptor | [5] |
| Estimated Affinity | 0.8 nM | Human NK1 receptor in CHO cells (Calcium mobilization assay) | [7] |
| ID50 | 212 ± 19 µg/kg i.v. | Rat dura (inhibition of neurogenic plasma extravasation) | [7] |
Signaling Pathways and Mechanism of Action
Both this compound and L-733,060 exert their effects by blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide II: A Comparative Guide to its In Vivo Efficacy in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of Spantide II, a potent antagonist of the Substance P (SP) neurokinin-1 receptor (NK-1R). By objectively comparing its performance with alternative NK-1R antagonists and a standard anti-inflammatory agent, this document aims to equip researchers with the necessary data to make informed decisions for their preclinical studies. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies and visual representations of key biological pathways and experimental workflows.
Executive Summary
Substance P, a neuropeptide of the tachykinin family, plays a pivotal role in neurogenic inflammation. Its binding to the NK-1R on various cell types triggers a cascade of signaling events that contribute to inflammatory responses. This compound is a competitive antagonist of the NK-1R, effectively blocking the downstream effects of SP. This guide focuses on its in vivo efficacy, primarily in the context of allergic contact dermatitis (ACD), a well-established model of skin inflammation. Comparisons are drawn with other NK-1R antagonists, including the non-peptide antagonists CP-96,345 and Aprepitant, as well as the corticosteroid dexamethasone. While direct head-to-head in vivo comparative studies in the same inflammatory model are limited, this guide consolidates available data to provide a comprehensive overview.
Comparative In Vivo Efficacy of NK-1R Antagonists
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and its comparators in animal models of inflammation. The primary endpoint highlighted is the reduction in ear swelling in the allergic contact dermatitis (ACD) mouse model, a standard measure of inflammatory edema.
| Compound | Animal Model | Key Efficacy Data | Comparator | Reference |
| This compound | Allergic Contact Dermatitis (ACD) in mice | Significantly reduced ACD response | Dexamethasone (0.5 mM) showed similar reduction.[1][2][3] | [1][2][3] |
| RP67580 | Contact Hypersensitivity (CHS) in mice | Dose-dependent inhibition of ear swelling | - | [4] |
| Aprepitant | Formalin-induced inflammatory pain in mice | Significantly relieved inflammatory damage | - | |
| Dexamethasone | Allergic Contact Dermatitis (ACD) in mice | Significantly reduced ACD response | This compound showed similar reduction.[1][2][3] | [1][2][3] |
Note: Direct comparative in vivo studies for this compound against CP-96,345 and Aprepitant in the ACD model were not identified in the searched literature. The data for Aprepitant is from a different inflammatory model and is provided for contextual understanding of its anti-inflammatory potential.
Experimental Protocols
Allergic Contact Dermatitis (ACD) Mouse Model (DNFB-induced)
This protocol is a standard method for inducing a delayed-type hypersensitivity reaction in mice, mimicking human allergic contact dermatitis.
1. Sensitization Phase:
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Sensitizing Agent: 0.5% 2,4-Dinitrofluorobenzene (DNFB) solution in a 4:1 acetone/olive oil vehicle.
-
Procedure: On day 0, the shaved abdomen of the mice is topically treated with 50 µL of the DNFB solution.
2. Elicitation (Challenge) Phase:
-
Challenge Agent: 0.2% DNFB solution in a 4:1 acetone/olive oil vehicle.
-
Procedure: On day 5, the right ear of each mouse is challenged by topically applying 20 µL of the 0.2% DNFB solution. The left ear typically receives the vehicle alone as a control.
3. Treatment Protocol:
-
This compound Administration: A topical formulation of this compound (e.g., in a lotion or gel) is applied to the right ear at a specified concentration (e.g., 1 µmol) at various time points relative to the challenge, such as immediately after and at subsequent intervals.[1][2][3]
-
Comparator Administration: For comparison, other groups would receive the vehicle, a comparator drug like dexamethasone at a similar molar concentration, or other NK-1R antagonists.
4. Measurement of Inflammation:
-
Primary Endpoint: Ear swelling is measured using a digital micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours). The difference in ear thickness between the challenged and unchallenged ears is calculated.
-
Secondary Endpoints (Optional):
-
Histological Analysis: Ear tissue can be collected for histological examination to assess inflammatory cell infiltration.
-
Cytokine Analysis: Tissue homogenates can be analyzed for the levels of pro-inflammatory cytokines.
-
Signaling Pathways and Experimental Workflow
Substance P / NK-1R Signaling Pathway
The binding of Substance P to its G-protein coupled receptor, NK-1R, initiates a signaling cascade that leads to pro-inflammatory responses. The following diagram illustrates the key components of this pathway.
References
- 1. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skin co-delivery of contact sensitizers and neurokinin-1 receptor antagonists integrated in microneedle arrays suppresses allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Spantide II for the NK-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spantide II's specificity for the neurokinin-1 (NK-1) receptor against other tachykinin receptors (NK-2 and NK-3). The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Introduction to this compound
This compound is a synthetic undecapeptide analogue of Substance P (SP), a natural ligand for the tachykinin family of receptors.[1][2][3] It was developed as a more potent and specific antagonist of the NK-1 receptor with reduced side effects, such as histamine release, compared to its predecessor, Spantide I.[1][2] The specificity of a receptor antagonist is a critical parameter in research and drug development, as it determines the reliability of experimental results and the potential for off-target effects. This guide assesses the specificity of this compound for the NK-1 receptor.
Comparative Antagonist Potency
One key study determined the antagonist potency (pA2 value) of this compound to be 7.7 at the NK-1 receptor in the guinea pig taenia coli preparation.[1] The same study noted that this compound also blocked contractions induced by neurokinin A (NKA), the preferential agonist for NK-2 receptors, and neurokinin B (NKB), the preferential agonist for NK-3 receptors, although pA2 values for these interactions were not provided.[1]
Table 1: Antagonist Profile of this compound at Tachykinin Receptors
| Receptor | This compound Antagonist Potency (pA2) | Rank Order of Antagonism |
| NK-1 | 7.7[1] | Highest[4][5] |
| NK-2 | Not reported | Lower than NK-1[4][5] |
| NK-3 | Inactive[4] | No antagonism observed[4] |
Comparison with Other NK-1 Receptor Antagonists
To provide a broader context for this compound's specificity, it is useful to compare it with other well-characterized NK-1 receptor antagonists.
Table 2: Comparative pA2/Ki Values of Selected NK-1 Receptor Antagonists
| Antagonist | NK-1 Receptor | NK-2 Receptor | NK-3 Receptor |
| This compound | pA2: 7.7 | Lower Potency | Inactive |
| Aprepitant | High Affinity | Low Affinity | Low Affinity |
| CP-99,994 | High Affinity | Low Affinity | Low Affinity |
Note: Specific pA2 or Ki values for Aprepitant and CP-99,994 at NK-2 and NK-3 receptors are not included in this table due to the variability in reported values across different studies and experimental conditions. However, both are widely recognized as highly selective NK-1 receptor antagonists.
Signaling Pathways and Experimental Workflows
To understand how the specificity of this compound is determined, it is important to visualize the underlying signaling pathways and the experimental workflows used for its assessment.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Workflow for Assessing Antagonist Specificity.
Experimental Protocols
Radioligand Binding Assay to Determine Ki
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-1, NK-2, and NK-3 receptors.
a. Membrane Preparation:
-
Culture cells stably expressing the human NK-1, NK-2, or NK-3 receptor.
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled ligand for the respective receptor (e.g., [3H]Substance P for NK-1, [125I]NKA for NK-2, [3H]Senktide for NK-3).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization) to Determine pA2
This protocol measures the functional antagonist potency (pA2) of this compound by assessing its ability to inhibit agonist-induced calcium mobilization in cells expressing the target receptors.
a. Cell Preparation:
-
Seed cells stably expressing the human NK-1, NK-2, or NK-3 receptor in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
b. Calcium Mobilization Assay:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of the appropriate agonist (e.g., Substance P for NK-1, NKA for NK-2, NKB for NK-3) to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
c. Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
The available experimental data strongly indicates that this compound is a potent and selective antagonist for the NK-1 receptor. It exhibits significantly higher antagonist activity at the NK-1 receptor compared to the NK-2 receptor and is inactive at the NK-3 receptor. This selectivity profile makes this compound a valuable tool for researchers investigating the physiological and pathological roles of the NK-1 receptor. For definitive quantitative comparisons, further studies providing pA2 or Ki values for this compound at all three tachykinin receptors under identical experimental conditions would be beneficial.
References
- 1. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Spantide II Activity: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the biological activity of Spantide II, a potent and selective antagonist of the Neurokinin-1 receptor (NK1R). By objectively comparing its performance with other alternatives and providing detailed experimental data and protocols, this document serves as a crucial resource for researchers investigating the Substance P (SP) signaling pathway.
Introduction to this compound and the Neurokinin-1 Receptor
This compound is an undecapeptide analog of Substance P (SP), the natural ligand for the NK1R. It functions as a competitive antagonist, blocking the pro-inflammatory and nociceptive effects of SP.[1][2] The SP/NK1R signaling pathway is implicated in various physiological and pathological processes, including inflammation, pain transmission, and mood disorders. Validating the specific antagonistic activity of this compound is paramount for the accurate interpretation of experimental results.
Comparative Analysis of NK1R Antagonists
To contextualize the activity of this compound, its performance can be compared against other known NK1R antagonists. This guide focuses on two well-characterized antagonists: Aprepitant, a clinically approved antiemetic, and CP-122721, a high-affinity research compound.
Data Summary: In Vitro Potency of NK1R Antagonists
The following table summarizes the reported potency of this compound and comparator antagonists in various in vitro assays. This data highlights the comparable efficacy of these compounds in blocking NK1R activation.
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| This compound | Guinea Pig Ileum Contraction | Guinea Pig | pA2 | 7.7 | [3] |
| Rabbit Iris Sphincter Contraction | Rabbit | pIC50 | 6.0 | [3] | |
| NK1 Receptor Binding | Rabbit | pIC50 | 8.22 | [4] | |
| Aprepitant | NK1 Receptor Binding | Human | IC50 | 0.1 nM | [5] |
| NK1 Receptor Binding | Human | Ki | 0.12 nM | [6] | |
| CP-122721 | NK1 Receptor Binding | Human (IM-9 cells) | pIC50 | 9.8 | [7][8][9] |
| Functional Assay (Locus Coeruleus) | Guinea Pig | IC50 | 7 nM | [7][8] |
Essential Control Experiments for this compound Validation
To rigorously validate the on-target activity of this compound, a series of control experiments are indispensable. These controls ensure that the observed effects are due to specific NK1R antagonism and not off-target interactions or experimental artifacts.
Positive Control: Substance P
-
Rationale: Substance P is the endogenous agonist for the NK1R. Demonstrating that this compound can effectively block a physiological response induced by SP is the primary validation of its antagonistic activity.
-
Application: In functional assays, such as calcium mobilization or smooth muscle contraction, the ability of this compound to inhibit the response to SP stimulation confirms its mechanism of action.
Negative Controls
-
Vehicle Control:
-
Rationale: To ensure that the solvent used to dissolve this compound does not have any biological effect on its own.
-
Application: The vehicle (e.g., sterile water, saline, or a specific buffer) should be administered to a control group in parallel with the this compound-treated group.
-
-
Inactive Peptide Control:
-
Rationale: To control for non-specific peptide effects. An ideal negative control would be a structurally similar peptide that is known to be inactive at the NK1R.
-
Example: While a universally accepted inactive analog of this compound is not commercially available, researchers can use a scrambled peptide with the same amino acid composition but a randomized sequence. Alternatively, analogs of Substance P that have been shown to be inactive, such as [D-Pro4,D-Trp7,9,10]Substance P (4-11) in certain assays, can be considered.
-
Competitive Control: Alternative NK1R Antagonists
-
Rationale: To confirm that the observed biological effect is specific to NK1R blockade and not a unique off-target effect of this compound.
-
Application: Using another well-characterized NK1R antagonist, such as Aprepitant or CP-122721, should produce a similar inhibitory effect on SP-induced responses.
Experimental Protocols and Visualizations
Substance P/NK1R Signaling Pathway
The binding of Substance P to the NK1R, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many cellular responses.
Experimental Workflow: In Vitro Validation of this compound
The following workflow outlines the key steps for validating this compound activity using an in vitro functional assay, such as a calcium mobilization assay.
Logical Relationship of Controls
This diagram illustrates the logical framework for interpreting the results from the control experiments.
References
- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP 122721 hydrochloride | NK1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Spantide II
This document provides immediate safety, handling, and disposal protocols for Spantide II, a potent tachykinin antagonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is a synthetic undecapeptide and a Substance P antagonist. While it displays negligible neurotoxicity compared to Spantide I, it is crucial to handle it with care as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Full laboratory coat or suit. | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator. | Prevents inhalation of the powder form. |
First Aid Measures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Use all required personal protective equipment.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.
Accidental Release and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed.
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment.
-
For small spills, carefully scoop the material into a designated waste container.
-
For large spills, use a shovel to collect the material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of it in household trash or down the drain.
-
Contaminated packaging should be treated as hazardous waste.
Mechanism of Action: Neurokinin-1 Receptor Antagonism
This compound functions as a competitive antagonist of the Neurokinin-1 receptor (NK-1R), the primary receptor for Substance P.[1][2] By blocking the binding of Substance P to NK-1R, this compound inhibits the downstream signaling cascade that is typically initiated by this interaction. This antagonism is the basis for its anti-inflammatory and other physiological effects.
Caption: this compound blocks Substance P binding to NK-1R, inhibiting downstream signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
